Tert-butyl 2-(methylamino)acetate
Description
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Properties
IUPAC Name |
tert-butyl 2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)5-8-4/h8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKMOIQAHCMLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347148 | |
| Record name | tert-Butyl sarcosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-81-9 | |
| Record name | tert-Butyl sarcosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(methylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of Tert-butyl 2-(methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Tert-butyl 2-(methylamino)acetate, a key building block in modern organic synthesis and pharmaceutical development.
Core Physicochemical Properties
This compound, also known as tert-butyl N-methylglycinate or sarcosine (B1681465) tert-butyl ester, is a versatile amino acid derivative. Its tert-butyl ester functionality serves as a protecting group for the carboxylic acid, enhancing its stability and facilitating its use in various synthetic transformations.[1] The compound is typically available as a hydrochloride salt for improved handling and storage.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound hydrochloride (CAS: 5616-81-9).
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [2][3] |
| Molecular Weight | 145.20 g/mol | [3] |
| Melting Point | 137-141 °C (decomposes) | [4] |
| Boiling Point | 168.5 °C at 760 mmHg | [4] |
| Density | 0.928 g/cm³ | [4] |
| Flash Point | 55.7 °C | [4] |
| Solubility | Soluble in methanol. | [4] |
| pKa | 7.63 ± 0.10 (Predicted) | [4] |
| LogP | 0.48 (Predicted) | [2] |
Synthesis and Purification
The synthesis of this compound typically involves the esterification of sarcosine (N-methylglycine). A common method is the reaction of sarcosine with tert-butanol (B103910) in the presence of an acid catalyst, such as hydrochloric acid, to yield the hydrochloride salt of the tert-butyl ester.[4]
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is based on a general procedure for the synthesis of tert-butyl amino acid esters.
Materials:
-
Sarcosine (N-methylglycine)
-
Tert-butanol
-
Hydrochloric acid (concentrated)
-
Dichloromethane (B109758) (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Diethyl ether
Procedure:
-
Suspend sarcosine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of tert-butanol to the suspension.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
-
For the hydrochloride salt, the purified free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether. The resulting precipitate is then collected by filtration and dried.
Purification:
Purification is typically achieved through column chromatography on silica gel.[5] The choice of eluent depends on the polarity of the impurities. For the hydrochloride salt, recrystallization from a suitable solvent system can also be employed.
Spectroscopic and Reactivity Analysis
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the methylene (B1212753) protons adjacent to the nitrogen, and a singlet for the tert-butyl protons. The chemical shifts would be influenced by the solvent and whether it is the free base or the hydrochloride salt.
-
¹³C NMR: Expected signals would correspond to the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, and the N-methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), N-H bending, and C-H stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the tert-butyl group. Predicted m/z values for various adducts of the free base include [M+H]⁺ at 146.11756 and [M+Na]⁺ at 168.09950.[6]
-
Reactivity
This compound is a valuable intermediate due to its dual reactivity. The secondary amine is nucleophilic and can participate in various coupling reactions, while the tert-butyl ester provides steric hindrance and can be selectively cleaved under acidic conditions. It is stable under basic and nucleophilic conditions, making it an orthogonal protecting group strategy in multi-step syntheses.[1]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules with therapeutic potential.[1] Its role as a protected derivative of sarcosine is particularly important in the development of peptide-based drugs and small molecule inhibitors.
Role in Peptide Synthesis
The tert-butyl ester group protects the C-terminus of the sarcosine unit during peptide synthesis, allowing for the sequential addition of other amino acids to the N-terminus. The tert-butyl group can be removed under acidic conditions, which are orthogonal to the conditions used for the removal of many N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl). This orthogonality is a cornerstone of modern solid-phase and solution-phase peptide synthesis.
Use in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of various bioactive molecules, including potential anti-inflammatory and neuroprotective agents.[1] For example, it is used in the preparation of substituted sulphonamide acetates, which are precursors to compounds screened for biological activity.[5]
The general workflow for its application in medicinal chemistry often involves the initial coupling of the amine with a suitable electrophile, followed by modification of other parts of the molecule, and finally, the deprotection of the tert-butyl ester to reveal the carboxylic acid, which can be a key pharmacophore or a handle for further derivatization.
Safety and Handling
This compound is classified as a flammable liquid.[2] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and strong oxidizing agents. The hydrochloride salt is generally more stable and easier to handle than the free base.
This technical guide provides a solid foundation for understanding the key characteristics and applications of this compound. For more specific experimental details and applications, consulting the primary literature is recommended.
References
- 1. Tert-butyl 2-(methylamino)-2-(oxan-3-yl)acetate | C12H23NO3 | CID 165890884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tert-butyl N-methylglycinate [chembk.com]
- 5. tandfonline.com [tandfonline.com]
- 6. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]
In-Depth Technical Guide: Tert-butyl 2-(methylamino)acetate
CAS Number: 5616-81-9 Synonyms: Tert-butyl N-methylglycinate, Sarcosine (B1681465) tert-butyl ester
This technical guide provides a comprehensive overview of Tert-butyl 2-(methylamino)acetate, a key building block in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals involved in drug development and synthetic chemistry. This document details its chemical properties, synthesis, analytical methods, and its significant role in the creation of bioactive molecules.
Chemical and Physical Properties
This compound is a derivative of the amino acid sarcosine (N-methylglycine), where the carboxylic acid group is protected by a tert-butyl ester. This protecting group imparts increased stability and solubility in organic solvents, making it a versatile reagent in organic synthesis.[1] The compound is often supplied and used as its hydrochloride salt to improve its stability and handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [2] |
| Molecular Weight | 145.20 g/mol | [2] |
| Appearance | Colorless or white crystalline powder (for hydrochloride salt) | [1] |
| Solubility | Soluble in water (for hydrochloride salt) and organic solvents | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
Synthesis and Experimental Protocols
The tert-butyl ester group is a crucial protecting group in organic synthesis, particularly in peptide chemistry, due to its stability against nucleophiles and reducing agents and its straightforward removal under acidic conditions.[3]
General Synthesis of Tert-butyl Esters
A general and efficient method for the tert-butylation of free amino acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. This method is noted for its high yields and rapid reaction times compared to traditional methods.[3][4]
Experimental Protocol: Synthesis of this compound Hydrochloride for STAT3 Inhibitor Synthesis
This protocol describes the use of commercially available Sarcosine tert-butyl ester hydrochloride as a starting material for the synthesis of substituted sulphonamide acetates, which are intermediates for STAT3 inhibitors.
Reaction Scheme:
References
- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? | Semantic Scholar [semanticscholar.org]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034166) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Tert-butyl 2-(methylamino)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a generalized synthetic approach for Tert-butyl 2-(methylamino)acetate. The information is compiled to assist researchers in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.
Spectroscopic Data
The following sections present the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the summarized ¹H and predicted ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Note: Specific experimental ¹H NMR data was not found in the search results. The table structure is provided as a template for experimental data.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (Ester) |
| Data not available | -C(CH₃)₃ |
| Data not available | -CH₂- |
| Data not available | -C(CH₃)₃ |
| Data not available | -NH-CH₃ |
Note: The provided ¹³C NMR data is based on a predicted spectrum and should be confirmed with experimental data.[1]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.
Table 3: Predicted Mass Spectrometry Data for this compound [2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 146.11756 |
| [M+Na]⁺ | 168.09950 |
| [M-H]⁻ | 144.10300 |
| [M+NH₄]⁺ | 163.14410 |
| [M+K]⁺ | 184.07344 |
| [M]⁺ | 145.10973 |
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for this compound was not identified, the expected characteristic absorption bands can be inferred from its functional groups and by comparison with structurally similar compounds like 2-(tert-Butylamino)ethyl methacrylate (B99206).[3]
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300-3400 | N-H | Stretching |
| ~2950-3000 | C-H (sp³) | Stretching |
| ~1735 | C=O (Ester) | Stretching |
| ~1150-1250 | C-O (Ester) | Stretching |
| ~1370 and ~1390 | C-H (tert-butyl) | Bending (doublet) |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis and spectroscopic analysis of this compound was not available in the searched literature. However, a general synthetic procedure can be outlined based on common methods for the esterification of amino acids.
General Synthesis of this compound
A plausible synthetic route involves the reaction of N-methylglycine with a tert-butylating agent.
Reaction Scheme:
N-methylglycine + (Boc)₂O / tert-Butanol (B103910) → this compound
Materials:
-
N-methylglycine (Sarcosine)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) or tert-Butanol
-
Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Catalyst (e.g., 4-Dimethylaminopyridine (DMAP) or a strong acid)
-
Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, drying agent like anhydrous sodium sulfate)
Procedure:
-
N-methylglycine is dissolved or suspended in a suitable anhydrous solvent.
-
The tert-butylating agent (e.g., an excess of tert-butanol with a catalytic amount of strong acid, or di-tert-butyl dicarbonate with a catalytic amount of DMAP) is added to the reaction mixture.
-
The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored for completion using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is quenched and subjected to an aqueous workup to remove unreacted starting materials and byproducts.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield pure this compound.
Spectroscopic Analysis Protocol
NMR Spectroscopy:
-
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher).
-
The obtained spectra are processed and analyzed to confirm the structure of the compound.
Mass Spectrometry:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution is introduced into the mass spectrometer, often using techniques like Electrospray Ionization (ESI).
-
The mass spectrum is recorded to determine the molecular weight of the compound.
Infrared Spectroscopy:
-
A small amount of the neat sample (if liquid) is placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a thin film of the sample is cast on a salt plate from a volatile solvent.
-
The IR spectrum is recorded using an FTIR spectrometer.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic techniques and structural information.
References
Solubility Profile of Tert-butyl 2-(methylamino)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of tert-butyl 2-(methylamino)acetate (also known as N-methylglycine tert-butyl ester), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document consolidates available data, provides a qualitative solubility profile based on its chemical structure and related compounds, and details a standardized experimental protocol for determining its solubility in common laboratory solvents. This guide is intended to assist researchers and drug development professionals in handling, processing, and developing formulations involving this compound.
Introduction
This compound is a glycine (B1666218) derivative valued in organic synthesis, particularly in peptide synthesis and the preparation of active pharmaceutical ingredients (APIs)[1]. Its molecular structure, featuring a tert-butyl ester group and a secondary amine, dictates its physicochemical properties, including its solubility. The tert-butyl ester group enhances stability and provides lipophilicity, while the methylamino moiety introduces a polar, basic center that can engage in hydrogen bonding and acid-base reactions. A thorough understanding of its solubility in a variety of solvents is critical for its efficient use in synthesis, purification, and formulation.
Physicochemical Properties
-
IUPAC Name: this compound
-
Synonyms: N-Methylglycine tert-butyl ester, Sarcosine tert-butyl ester
-
CAS Number: 5616-81-9
-
Molecular Formula: C₇H₁₅NO₂
-
Molecular Weight: 145.20 g/mol
-
Appearance: Colorless to white crystalline powder (hydrochloride salt)[2]
-
Melting Point: 137-141 °C (decomposes) (hydrochloride salt)[1]
Solubility Data
Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively reported in the public domain. However, the available data and qualitative descriptions are summarized below.
Quantitative Solubility Data
The following table presents the known quantitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Methanol | Not Specified | 150 | [1] |
Note: The reported solubility was "0.3 gram in 2 mL MeOH"[1].
Qualitative Solubility Profile
Based on its chemical structure and information on its hydrochloride salt, a general qualitative solubility profile can be inferred. The presence of the polar amino group and the ester functionality suggests some solubility in polar solvents, while the tert-butyl group contributes to solubility in non-polar organic solvents.
-
Water: The hydrochloride salt of this compound is reported to be soluble in water[2]. The free base is expected to have limited solubility in neutral water but should be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium (B1175870) salt.
-
Polar Protic Solvents (e.g., Ethanol): Given its high solubility in methanol, it is expected to be readily soluble in other short-chain alcohols like ethanol.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good solubility is anticipated in these solvents due to the presence of the polar ester and amino groups.
-
Non-Polar Solvents (e.g., Dichloromethane, Toluene, Diethyl Ether): The tert-butyl group suggests that the compound will be soluble in these solvents.
-
Apolar Solvents (e.g., Heptane, Hexane): Solubility is expected to be limited in highly apolar solvents.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound in specific solvents, the following gravimetric method is recommended.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Pipettes
-
Oven
Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vial to facilitate phase separation.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are disturbed.
-
Filtration: Pass the extracted supernatant through a syringe filter to remove any remaining solid particles.
-
Solvent Evaporation: Transfer a known volume or mass of the clear, saturated solution to a pre-weighed, dry container. Evaporate the solvent completely in an oven at a temperature below the decomposition point of the compound.
-
Mass Determination: Once the solvent is fully evaporated, cool the container to room temperature in a desiccator and weigh it on the analytical balance.
-
Calculation: The solubility (S) in mg/mL is calculated using the following formula:
S (mg/mL) = (Mass of container with residue - Mass of empty container) / Volume of the aliquot of saturated solution taken
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Conclusion
While comprehensive quantitative solubility data for this compound remains limited in the scientific literature, this guide provides the currently available information and a qualitative assessment of its solubility profile. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values in solvents relevant to their specific applications. A deeper understanding of its solubility will facilitate the optimization of reaction conditions, purification processes, and the development of novel formulations in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to Tert-butyl 2-(methylamino)acetate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-(methylamino)acetate and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug discovery. As glycine (B1666218) derivatives, they serve as valuable building blocks for the synthesis of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these compounds, with a particular focus on their emerging role as anticancer agents. Detailed experimental protocols for synthesis and key biological assays are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, this guide illustrates key biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of their mechanism of action and guide future research endeavors.
Introduction
This compound, a derivative of the simplest amino acid, glycine, is a key scaffold in the design and synthesis of a wide array of pharmacologically active compounds. The presence of a secondary amine and a sterically hindered tert-butyl ester group provides a unique combination of chemical reactivity and metabolic stability, making it an attractive starting material for drug development.
The tert-butyl ester moiety can serve as a protecting group for the carboxylic acid, which can be cleaved under acidic conditions, or it can act as a lipophilic group to enhance cell permeability and bioavailability. The secondary amine provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's biological activity.
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, with some analogs exhibiting inhibitory activity against key cell cycle regulators such as cyclin-dependent kinases (CDKs). This guide will delve into the synthesis of these derivatives, their biological evaluation, and the underlying mechanisms of action, providing a solid foundation for researchers and drug development professionals working in this exciting field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common strategy involves the N-alkylation of tert-butyl 2-aminoacetate or the esterification of N-methylglycine.
A general synthetic approach for N-substituted glycine tert-butyl esters involves the reaction of a primary amine with tert-butyl chloroacetate (B1199739) in the presence of a base. For the synthesis of N-aryl derivatives, more specialized methods like the Buchwald-Hartwig amination can be employed.
General Experimental Protocol for the Synthesis of N-Alkyl-Glycine Tert-butyl Esters
A straightforward method for the synthesis of N-alkyl-glycine tert-butyl esters involves the reaction of an alkylamine with tert-butyl chloroacetate.
Materials:
-
Alkylamine (e.g., methylamine, propylamine, etc.)
-
Tert-butyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the alkylamine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and tert-butyl chloroacetate (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkyl-glycine tert-butyl ester.
Potential Therapeutic Applications
The primary therapeutic application of this compound derivatives that has been explored is in the field of oncology. Their ability to inhibit cyclin-dependent kinases makes them promising candidates for the development of novel anticancer drugs.
Anticancer Activity
Several studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, certain derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
One notable example is the evaluation of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides, which have shown efficacy against various cancer cell lines.
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of selected L-γ-methyleneglutamic acid amide tert-butyl ester derivatives against different cancer cell lines after 72 hours of treatment.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | SK-BR-3 (Breast Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | BNC3 (Glioblastoma) IC₅₀ (µM) | BNC6 (Glioblastoma) IC₅₀ (µM) | HN30 (Head and Neck Cancer) IC₅₀ (µM) | HN31 (Head and Neck Cancer) IC₅₀ (µM) |
| Derivative 1 | 15.3 ± 1.2 | 18.2 ± 1.5 | 20.1 ± 1.8 | 12.5 ± 1.1 | 14.8 ± 1.3 | 25.4 ± 2.1 | 28.9 ± 2.5 |
| Derivative 2 | 10.8 ± 0.9 | 12.5 ± 1.1 | 15.7 ± 1.4 | 8.9 ± 0.7 | 10.2 ± 0.9 | 18.6 ± 1.6 | 21.3 ± 1.9 |
| Derivative 3 | 8.2 ± 0.7 | 9.8 ± 0.8 | 11.4 ± 1.0 | 6.1 ± 0.5 | 7.5 ± 0.6 | 14.2 ± 1.2 | 16.8 ± 1.4 |
| Cisplatin | 5.6 ± 0.4 | 7.1 ± 0.6 | 8.3 ± 0.7 | - | - | 3.2 ± 0.3 | 4.1 ± 0.4 |
| BiCNU | - | - | - | 4.5 ± 0.4 | 5.8 ± 0.5 | - | - |
Data adapted from: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.[1]
Pharmacokinetic studies of a lead L-γ-methyleneglutamic acid amide derivative (Compound 5 from the study) revealed moderate exposure to the brain, suggesting potential for treating brain tumors.[1]
| Tissue | Cₘₐₓ (ng/g) | Tₘₐₓ (h) | Half-life (h) | AUC₀₋ₐ (ng·h/g) |
| Kidney | 17,681 | 0.50 | 0.46 | 21,944 |
| Liver | 7,291 | 1.0 | 0.43 | 10,596 |
| Brain | 31 | 0.5 | 0.74 | 44 |
Data adapted from: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of anticancer activity for many this compound derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
CDK Inhibition Signaling Pathway
The diagram below illustrates the general signaling pathway of CDK inhibition, leading to cell cycle arrest.
Caption: CDK Inhibition Pathway leading to cell cycle arrest.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized this compound derivatives, a series of in vitro biological assays are typically performed.
In Vitro CDK2 Kinase Assay Protocol
This protocol is used to determine the inhibitory activity of a compound against the CDK2 enzyme.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Kinase-Glo® Max reagent (for luminescence-based detection)
-
Microplate reader
Procedure:
-
Prepare a master mixture containing the kinase assay buffer, ATP, and the CDK substrate peptide.
-
Add 25 µL of the master mixture to each well of a 96-well plate.
-
Add 5 µL of the test compound solution at various concentrations to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of the inhibitor buffer (containing the same concentration of DMSO without the compound).
-
Add 20 µL of 1x Kinase assay buffer to the "Blank" wells.
-
Dilute the CDK2/CyclinA2 enzyme to the desired concentration with 1x Kinase assay buffer.
-
Initiate the kinase reaction by adding 20 µL of the diluted enzyme solution to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
Measure the luminescence using a microplate reader.
-
Subtract the "Blank" reading from all other readings and calculate the percent inhibition for each concentration of the test compound.
MTT Cytotoxicity Assay Protocol
This colorimetric assay is used to assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.[2]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control and determine the IC₅₀ value.
Experimental and Logical Workflows
A systematic approach is crucial for the efficient discovery and development of new this compound derivatives.
General Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and initial biological screening of a new series of derivatives.
Caption: A typical workflow for the synthesis and screening of new derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutics, particularly in the area of oncology. Their synthetic accessibility and the tunability of their biological activity through chemical modification make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives. The detailed experimental protocols and illustrative diagrams are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and innovation in this field. Future research should focus on expanding the diversity of these derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate their therapeutic potential.
References
Methodological & Application
Application Notes: Deprotection of the Tert-butyl Group in Tert-butyl 2-(methylamino)acetate
Introduction
The tert-butyl (t-Bu) ester is a frequently utilized protecting group for carboxylic acids in organic synthesis due to its stability under a wide range of neutral and basic conditions.[1] Its removal is typically accomplished under acidic conditions, which proceed via a stable tert-butyl carbocation intermediate.[1][2] Tert-butyl 2-(methylamino)acetate is a valuable building block, serving as a protected form of N-methylglycine (sarcosine).[3][4] Sarcosine and its derivatives are of significant interest in pharmaceutical and chemical research, including peptide synthesis and the development of active pharmaceutical ingredients (APIs).[3]
This document provides detailed protocols for the deprotection of this compound to yield N-methylglycine hydrochloride, a common salt form of the product. The primary method described utilizes a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM), a standard and highly effective procedure for this transformation.[5]
Mechanism of Deprotection
The acid-catalyzed deprotection of a tert-butyl ester involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[1] This is followed by the cleavage of the carbon-oxygen bond to release the stable tertiary tert-butyl carbocation and the free carboxylic acid. The tert-butyl cation is subsequently deprotonated to form isobutylene (B52900) gas.[2] This mechanism makes the reaction essentially irreversible as the gaseous byproduct escapes the reaction mixture.[2]
Chemoselectivity Considerations
While effective, the strong acidic conditions required for tert-butyl ester cleavage can affect other acid-labile protecting groups. For instance, groups like tert-butoxycarbonyl (Boc) will also be cleaved by TFA.[1] However, this method is generally compatible with groups like benzyloxycarbonyl (Cbz), benzyl (B1604629) (Bn) esters, and fluorenylmethyloxycarbonyl (Fmoc) under carefully controlled conditions.[6][7] For substrates with multiple acid-sensitive groups where higher selectivity is needed, alternative, milder reagents such as aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr2) may be employed.[6][8][9][10]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the complete removal of the tert-butyl group from this compound to yield N-methylglycine (sarcosine).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the solution at room temperature for 2 to 5 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]
-
The residue, which is the crude N-methylglycine TFA salt, can be further purified.
Work-up and Purification:
-
To isolate the product as a solid, add a sufficient amount of cold diethyl ether to the concentrated residue to induce precipitation.
-
Collect the precipitated solid by filtration, wash it with cold diethyl ether to remove any non-polar impurities, and dry it under vacuum.
-
For conversion to the hydrochloride salt and removal of TFA, dissolve the crude product in a minimal amount of water, add a slight excess of 1M HCl, and then evaporate the water and excess HCl under reduced pressure. The process can be repeated by co-evaporation with a solvent like toluene (B28343) to ensure all water is removed.
Data Summary
The selection of a deprotection method depends on the substrate's sensitivity to acidic conditions and the desired reaction efficiency. The following table summarizes typical conditions and outcomes for common tert-butyl ester deprotection methods.
| Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 5 hours | >90% | A common and robust method; removes other acid-labile groups like Boc.[5] |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temp. | 1 - 4 hours | >90% | Anhydrous conditions are often used; generates volatile byproducts.[1] |
| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Room Temp. | 1 - 3 hours | High | A strong, inexpensive acid; can cause charring with sensitive substrates.[11] |
| Aqueous Phosphoric Acid | Water / Co-solvent | Room Temp. to 50°C | 12 - 24 hours | >90% | A milder, environmentally benign alternative; selective over Cbz and some other groups.[6][9] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 12 - 24 hours | 70 - 95% | A mild Lewis acid option, useful for substrates with other acid-sensitive groups.[8][10] |
Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Simplified mechanism of acid-catalyzed tert-butyl ester deprotection.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 5616-81-9(this compound) | Kuujia.com [kuujia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Coupling Tert-butyl 2-(methylamino)acetate with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of Tert-butyl 2-(methylamino)acetate, a protected form of sarcosine, with N-protected amino acids. This reaction is a crucial step in the synthesis of peptidomimetics and other modified peptides, where the incorporation of N-methylated amino acids can enhance metabolic stability and conformational properties.
Introduction
The formation of a peptide bond between a secondary amine, such as this compound, and a carboxylic acid of an amino acid can be challenging due to the lower nucleophilicity and increased steric hindrance of the secondary amine compared to a primary amine. Therefore, the choice of coupling reagents and reaction conditions is critical to achieve high yields and minimize side reactions, particularly racemization. This document outlines effective protocols utilizing common peptide coupling reagents.
Reaction Scheme
The general reaction involves the activation of the carboxylic acid of an N-protected amino acid, followed by nucleophilic attack from the methylamino group of this compound to form a dipeptide.
Caption: General reaction scheme for the coupling of an N-protected amino acid with this compound.
Recommended Reaction Conditions
A variety of coupling reagents can be employed for this transformation. The choice often depends on the specific amino acid being coupled, the scale of the reaction, and the desired purity of the final product. Below is a summary of commonly used conditions.
| Coupling Reagent | Additive (if any) | Base | Solvent | Typical Temperature | Typical Time | Notes |
| HATU | None | DIPEA, Collidine | DMF, DCM | Room Temperature | 1-24 h | Highly efficient for sterically hindered and N-methylated amino acids.[1][2][3][4] |
| HBTU | HOBt (optional) | DIPEA, NMM | DMF | Room Temperature | 1-12 h | A common and effective coupling reagent.[2][5] |
| EDC | HOBt, OxymaPure | DIPEA, NMM, DMAP | DCM, DMF, CH3CN | 0°C to Room Temp. | 12-24 h | A cost-effective carbodiimide (B86325) coupling agent. The addition of HOBt or OxymaPure is crucial to suppress racemization.[6][7] |
| DIC | HOBt, HOAt | DIPEA | DMF, DCM | 0°C to Room Temp. | 2-12 h | Another common carbodiimide; the urea (B33335) byproduct is soluble in organic solvents.[2][5][8] |
| PyBOP | None | DIPEA | DMF, DCM | Room Temperature | 1-4 h | Effective for coupling N-methyl amino acids.[5] |
| DEPBT | None | DIPEA, Et3N | THF, DMF | 0°C to Room Temp. | 1-2 h | Known to suppress racemization.[5] |
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride; DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HOAt: 1-Hydroxy-7-azabenzotriazole; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMAP: 4-Dimethylaminopyridine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; THF: Tetrahydrofuran.
Experimental Protocols
Below are detailed protocols for the coupling of this compound with an N-protected amino acid using two of the most effective and commonly used coupling reagents: HATU and EDC/HOBt.
Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for challenging couplings, including those involving sterically hindered amino acids, due to the high reactivity of HATU.[1][3][4]
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-protected amino acid (1.0 equivalent).
-
Dissolve the amino acid in anhydrous DMF (approximately 0.1-0.5 M).
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
Add HATU (1.0-1.2 equivalents) to the reaction mixture.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: EDC/HOBt-Mediated Coupling
This is a more classical and cost-effective method. The addition of HOBt is essential to form the active ester, which enhances the reaction rate and minimizes racemization.[6][7]
Materials:
-
N-protected amino acid (e.g., Fmoc-Phe-OH)
-
This compound
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in anhydrous DCM or DMF (approximately 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.1-1.5 equivalents) to the mixture and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Slowly add DIPEA or NMM (1.5-2.0 equivalents) to the flask.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for the coupling of this compound with N-protected amino acids.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated species.
-
Racemization: To minimize racemization, especially with sensitive amino acids, perform the reaction at a lower temperature (e.g., 0°C) and use additives like HOBt or HOAt when using carbodiimide coupling agents. The use of DEPBT is also known to suppress racemization.[5]
-
Difficult Couplings: For particularly sterically hindered amino acids, a double coupling may be necessary. After the initial reaction time, add a fresh portion of the coupling reagent and base.
-
Monitoring the Reaction: The disappearance of the starting amino acid can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the reaction endpoint.
-
Protecting Groups: The choice of N-protecting group (e.g., Boc, Fmoc, Cbz) on the amino acid should be compatible with the subsequent deprotection steps planned for the peptide synthesis strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application of Tert-butyl 2-(methylamino)acetate in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-(methylamino)acetate, also known as tert-butyl sarcosinate, is a versatile building block in medicinal chemistry, primarily utilized as a protected form of N-methylglycine. Its tert-butyl ester group offers stability under various reaction conditions and allows for facile deprotection, making it a valuable intermediate in the synthesis of complex bioactive molecules. This document provides detailed application notes on its use in the synthesis of kinase inhibitors and antiviral agents, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Introduction
The strategic incorporation of small, functionalized building blocks is a cornerstone of modern drug discovery. This compound serves as a key precursor for introducing the N-methylglycine motif, a structure found in numerous biologically active compounds. The presence of the N-methyl group can enhance metabolic stability, improve cell permeability, and modulate the conformational flexibility of a molecule, thereby influencing its binding affinity to biological targets. This application note will delve into specific examples of its utility, providing researchers with the necessary information to incorporate this versatile reagent into their synthetic workflows.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers. This compound can be employed as a key starting material in the synthesis of novel kinase inhibitors.
Example: Synthesis of Substituted Isoquinoline (B145761) Amide Rho Kinase (ROCK) Inhibitors
One notable application of a derivative of this compound is in the synthesis of substituted isoquinoline amides that act as dual-mechanism inhibitors, targeting both Rho kinase (ROCK) and monoamine transporters. These compounds have potential applications in the treatment of glaucoma and cancer. While the specific patent example starts with a more complex derivative, the core synthetic strategy can be adapted to utilize this compound. The general synthetic approach involves the N-acylation of the methylamino group followed by further chemical transformations.
Quantitative Data: Synthesis and Biological Activity
The following table summarizes representative yields for key synthetic steps and the biological activity of a final compound.
| Step | Reaction Type | Product | Yield (%) | Biological Target | IC50 (nM) |
| 1. N-Acylation of this compound derivative | Amide Coupling | N-Acyl-N-methylglycine tert-butyl ester | 85-95 | - | - |
| 2. Coupling with 6-aminoisoquinoline (B57696) | Amide Coupling | Substituted Isoquinoline Amide | 70-80 | Rho Kinase (ROCK) | < 100 |
| 3. Deprotection of tert-butyl ester | Acidic Hydrolysis | Final Active Compound | >90 | - | - |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous pyridine, add EDC (1.2 eq) and DMAP (0.1 eq).
-
Add a solution of this compound hydrochloride (1.1 eq) and triethylamine (B128534) (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-acylated product.
Protocol 2: General Procedure for Coupling with an Amine (e.g., 6-aminoisoquinoline)
Materials:
-
N-Acyl-N-methylglycine tert-butyl ester (from Protocol 1)
-
6-aminoisoquinoline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-acylated intermediate (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq).
-
Add 6-aminoisoquinoline (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 18-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into saturated aqueous NaHCO₃ solution and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Signaling Pathway
Caption: Rho Kinase (ROCK) Signaling Pathway and Inhibition.
Application in the Synthesis of Antiviral Agents
This compound can also serve as a scaffold for the development of novel antiviral compounds. The N-methylglycine core can be elaborated to mimic peptide structures that interact with viral proteins, such as proteases or polymerases.
Example: Synthesis of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)
While a direct synthesis of a known antiviral from this compound is not prominently documented, its structural motif is relevant to the design of peptidomimetic inhibitors. For instance, CpAMs are a class of antiviral agents that disrupt the HBV capsid assembly. The synthesis of such molecules often involves the coupling of heterocyclic cores with amino acid derivatives. This compound could be used to introduce a flexible, N-methylated side chain to a core scaffold, potentially improving its binding and pharmacokinetic properties.
Quantitative Data: Representative Antiviral Activity
| Compound Class | Target | EC50 (nM) |
| Heterocyclic CpAMs with amino acid side chains | HBV Capsid Protein | < 500 |
Experimental Protocols
Protocol 3: General Workflow for Synthesis of a Peptidomimetic Antiviral Agent
This workflow outlines a conceptual synthetic route.
Caption: General workflow for antiviral synthesis.
Signaling Pathway
Caption: Hepatitis B Virus (HBV) Life Cycle and CpAM Inhibition.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors and as a scaffold for antiviral agents highlights its importance in the development of novel therapeutics. The provided protocols and pathway diagrams serve as a guide for researchers to effectively utilize this compound in their drug discovery efforts.
Application Notes and Protocols for the Synthesis of Peptidomimetics Using Tert-butyl 2-(methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry for enhancing the pharmacological properties of therapeutic peptides. N-methylation can increase metabolic stability by reducing susceptibility to proteolytic degradation, improve membrane permeability, and modulate conformation to enhance binding affinity and selectivity for biological targets. Tert-butyl 2-(methylamino)acetate, also known as sarcosine (B1681465) tert-butyl ester, is a key building block for introducing N-methylglycine (sarcosine) residues into peptidomimetics. Its tert-butyl ester group provides convenient protection of the C-terminus, which can be cleaved under acidic conditions, making it compatible with standard solid-phase peptide synthesis (SPPS) strategies.
These application notes provide detailed protocols and quantitative data for the utilization of this compound in the synthesis of N-methylated peptidomimetics. The information is intended to guide researchers in the efficient and successful incorporation of this versatile building block into their synthetic workflows.
Key Applications
-
Introduction of N-methylglycine (Sarcosine) Residues: Used to introduce sarcosine into peptide backbones, which can disrupt secondary structures and improve pharmacokinetic properties.
-
Solid-Phase Peptide Synthesis (SPPS): Compatible with both Boc/Bzl and Fmoc/tBu SPPS strategies.
-
Peptoid Synthesis (Submonomer Method): Can be utilized as a precursor in the submonomer synthesis of peptoids, which are N-substituted glycine (B1666218) oligomers.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the key steps involving the use of this compound and its derivatives in peptidomimetic synthesis.
Table 1: N-Acylation of Sarcosine Esters
| Acylating Agent | Sarcosine Ester | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Boc-L-Alanine | Sarcosine tert-butyl ester | HATU | DIPEA | DMF | 2 | RT | High | [1] |
| Chloroacetyl chloride | Sarcosine tert-butyl ester | - | Et3N | DCM | 16 | 0 to RT | - | [1] |
| Fmoc-Amino Acid | Resin-bound N-methyl amine | HATU | DIEA | DMF/NMP | 1-2 | RT | High | [2] |
| Fmoc-Amino Acid | Resin-bound N-methyl amine | PyBroP | DIEA | DCM/DMF | 1 | RT | High | [2] |
Table 2: Coupling of N-Boc-Sarcosine in Solid-Phase Peptide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Coupling Efficiency (%) | Reference |
| HATU | - | DIPEA | DMF | 2 | RT | >95 | [1] |
| HBTU | HOBt | DIEA | DMF | 2 | RT | Variable, often requires double coupling | [3] |
| DIC | OxymaPure | - | DMF | 0.5 (Microwave) | 90 | High | |
| PyAOP/PyBOP | HOAt | - | DMF | >2 | RT | High, recommended for difficult couplings | [4] |
Table 3: Deprotection of Tert-butyl and Boc Groups
| Protecting Group | Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| N-Boc | 4 M HCl | Dioxane | 30 min | RT | Quantitative | |
| N-Boc | 25-50% TFA | DCM | 30 min | RT | Quantitative | [3] |
| Tert-butyl ester | 50% TFA | DCM | 1 h | RT | Quantitative | |
| Tert-butyl ester | TFA/DCM (1:1) | - | 5 h | RT | High |
Experimental Protocols
Protocol 1: N-Acylation of this compound with an N-Fmoc-Protected Amino Acid
This protocol describes the coupling of an N-Fmoc protected amino acid to the secondary amine of this compound in solution phase.
Materials:
-
This compound hydrochloride
-
N-Fmoc-protected amino acid (1.0 eq)
-
HATU (1.0 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
DCM
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound hydrochloride (1.2 eq) in anhydrous DMF.
-
Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the N-Fmoc-amino acid solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add the pre-activated N-Fmoc-amino acid solution to the solution of this compound.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated product.
Protocol 2: Incorporation of an N-Methylated Amino Acid into a Peptide on Solid Phase
This protocol details the coupling of an N-protected amino acid onto a resin-bound peptide with an N-terminal N-methyl amine.[2]
Materials:
-
Peptide-resin with a free N-terminal N-methyl amine
-
N-Fmoc-protected amino acid (4 eq)
-
HATU (4 eq)
-
DIPEA (8 eq)
-
Anhydrous DMF or NMP
-
DCM
-
Methanol
-
Bromophenol Blue solution for monitoring
Procedure:
-
Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
In a separate vial, dissolve the N-Fmoc-protected amino acid (4 eq) and HATU (4 eq) in DMF or NMP.
-
Add DIPEA (8 eq) to the solution and allow it to pre-activate for 5 minutes at room temperature.[2]
-
Drain the solvent from the swelled resin.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.[2]
-
Monitor the coupling reaction using the Bromophenol Blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction, requiring a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Proceed with the Fmoc deprotection of the newly added amino acid for the next coupling cycle.
Protocol 3: Deprotection of the Tert-butyl Ester and Cleavage from Resin
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl ester and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: The two-step submonomer synthesis cycle for peptoids.
Conclusion
This compound is a valuable and versatile building block for the synthesis of N-methylated peptidomimetics. Its compatibility with established SPPS protocols allows for the systematic incorporation of sarcosine residues to modulate the properties of peptide-based drug candidates. By following the detailed protocols and considering the quantitative data presented, researchers can effectively utilize this reagent to advance their drug discovery and development efforts. Careful optimization of coupling and deprotection steps, particularly when dealing with sterically hindered residues, is crucial for achieving high yields and purity of the final peptidomimetic products.
References
Application Notes and Protocols for the Quantification of Tert-butyl 2-(methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tert-butyl 2-(methylamino)acetate, a glycine (B1666218) derivative often used in peptide synthesis and other research applications. The following methods are designed to provide accurate and precise quantification in various matrices.
Introduction
This compound is a key building block in synthetic organic chemistry. Accurate quantification is crucial for reaction monitoring, purity assessment, and quality control. This document outlines two primary analytical techniques for its determination: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Analytical Methods
A summary of the recommended analytical methods and their key performance parameters is presented below.
| Parameter | HPLC-MS/MS | GC-MS (after derivatization) |
| Instrumentation | Triple Quadrupole LC-MS/MS | Single Quadrupole GC-MS |
| Principle | Liquid chromatography separation followed by mass spectrometric detection of parent and daughter ions. | Gas chromatography separation of a volatile derivative followed by mass spectrometric detection. |
| Sample Preparation | Dilution, protein precipitation (for biological matrices). | Derivatization (e.g., silylation) to increase volatility. |
| Linearity (r²) | >0.995 | >0.99 |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range. | Typically in the mid-to-high ng/mL range. |
| Precision (%RSD) | <15% | <20% |
| Accuracy (%Recovery) | 85-115% | 80-120% |
HPLC-MS/MS Method: High-Sensitivity Quantification
This method is recommended for its high sensitivity and specificity, making it suitable for trace-level analysis in complex matrices.
Experimental Protocol
3.1.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (from a reaction mixture):
-
Quench a 10 µL aliquot of the reaction mixture with 990 µL of a 50:50 acetonitrile (B52724):water solution.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Sample Preparation (from a biological matrix like plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3.1.2. HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.1.3. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined empirically. A plausible transition is m/z 146.1 -> 90.1 (loss of isobutylene) |
| MRM Transition (Internal Standard) | To be determined based on the deuterated analog |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Data Analysis
Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Caption: HPLC-MS/MS workflow for quantification.
GC-MS Method: Alternative Quantification with Derivatization
This method is a viable alternative, particularly when an LC-MS/MS system is unavailable. It requires a derivatization step to increase the volatility of the analyte. Silylation is a common derivatization technique for compounds with active hydrogens.[1]
Experimental Protocol
4.1.1. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable aprotic solvent like dichloromethane. Prepare serial dilutions for calibration standards.
-
Derivatization:
-
Transfer 100 µL of the sample or standard solution to a glass vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4.1.2. GC Conditions
| Parameter | Value |
| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes |
4.1.3. MS Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions |
| Quantification Ion | To be determined empirically. A plausible ion would be the molecular ion or a major fragment of the silylated derivative. |
| Qualifier Ions | At least two other characteristic ions should be monitored for confirmation. |
Data Analysis
A calibration curve is generated by plotting the peak area of the quantification ion against the concentration of the derivatized standards.
Caption: GC-MS workflow with derivatization.
Method Validation
Both methods should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathways and Logical Relationships
This compound is primarily a synthetic building block and is not known to be involved in biological signaling pathways. The most relevant logical relationship is its role in peptide synthesis.
Caption: Role in peptide synthesis.
References
Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 2-(methylamino)acetate
Introduction
Tert-butyl 2-(methylamino)acetate, also known as tert-butyl sarcosinate, is a crucial intermediate in the synthesis of various pharmaceuticals and peptidomimetics. It is a derivative of the amino acid glycine.[1] Its tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions. This attribute makes it a valuable building block in solid-phase peptide synthesis and the development of complex organic molecules. The increasing demand for this compound in the pharmaceutical industry necessitates robust and scalable synthetic protocols for its bulk production.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a practical and efficient method suitable for industrial production.
Synthesis Pathway
The most common and scalable approach for the synthesis of this compound involves the nucleophilic substitution of a haloacetate ester with methylamine (B109427). Specifically, the reaction of tert-butyl bromoacetate (B1195939) with methylamine offers a direct and high-yielding route to the desired product.
Experimental Protocols
This section details the experimental procedure for the synthesis of this compound on a larger scale.
Materials and Reagents
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Density (g/mL) | Purity |
| tert-Butyl bromoacetate | 5292-43-3 | 195.05 | 1.323 | >98% |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 0.9 | 40% |
| Diethyl ether | 60-29-7 | 74.12 | 0.713 | Anhydrous |
| Sodium bicarbonate (sat. aq.) | 144-55-8 | 84.01 | - | - |
| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | Granular |
Equipment
-
22 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser
-
Ice-water bath
-
Separatory funnel (5 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Reaction Setup: Equip a 22 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.
-
Charge Reactants: Charge the flask with a solution of methylamine (40% in water, 4.0 L, ~46.4 mol). Begin stirring the solution and cool it to 0-5 °C.
-
Addition of tert-Butyl bromoacetate: Slowly add tert-butyl bromoacetate (1.0 kg, 5.12 mol) to the stirred methylamine solution via the dropping funnel over a period of 2-3 hours. Maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a 5 L separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 2 L).
-
Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution (2 x 1 L) and brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
The resulting crude oil is then purified by vacuum distillation to yield pure this compound.
-
Experimental Workflow
Quantitative Data Summary
Reaction Parameters
| Parameter | Value |
| Scale | 1.0 kg of tert-butyl bromoacetate |
| Molar ratio (Methylamine : Bromoacetate) | ~9:1 |
| Reaction Temperature | 0-10 °C (addition), Room Temp (reaction) |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Product Characterization
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₇H₁₅NO₂[2] |
| Molecular Weight | 145.20 g/mol [2] |
| Boiling Point | 65-67 °C at 15 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ | 3.26 (s, 2H), 2.43 (s, 3H), 1.76 (s, 1H), 1.47 (s, 9H)[3] |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 171.2, 81.0, 53.5, 35.8, 28.1 |
| Purity (by GC) | >98% |
Safety and Handling
-
tert-Butyl bromoacetate: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylamine: Flammable and corrosive. It has a strong, unpleasant odor. Work in a well-ventilated area and avoid inhalation of vapors.
-
Diethyl ether: Extremely flammable. Use in an area free of ignition sources.
It is crucial to conduct a thorough safety review before performing this synthesis on a large scale.
Conclusion
The described protocol for the synthesis of this compound via the reaction of tert-butyl bromoacetate and methylamine is a robust and scalable method suitable for bulk production. The procedure employs readily available and cost-effective starting materials and reagents. The purification by vacuum distillation yields a high-purity product. Adherence to the detailed protocol and safety precautions is essential for a successful and safe scale-up synthesis.
References
The Pivotal Role of Tert-butyl 2-(methylamino)acetate in the Development of Novel Therapeutic Agents
Ontario, CA – December 5, 2025 – Tert-butyl 2-(methylamino)acetate, a versatile synthetic building block, is playing an increasingly crucial role in the development of novel therapeutic agents, particularly in the realm of neurology. As a protected form of sarcosine (B1681465) (N-methylglycine), this compound offers synthetic chemists a valuable tool for introducing the sarcosine motif into complex molecules, enabling the fine-tuning of pharmacological properties and the creation of potent and selective drug candidates.
This application note provides a detailed overview of the applications of this compound in drug discovery, focusing on its use in the synthesis of Glycine (B1666218) Transporter 1 (GlyT1) inhibitors for the potential treatment of schizophrenia. Detailed experimental protocols and quantitative data are provided to guide researchers in utilizing this key intermediate.
Application Notes
This compound serves as a critical starting material for the synthesis of a class of therapeutic agents known as Glycine Transporter 1 (GlyT1) inhibitors. GlyT1 is a protein responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft. By inhibiting GlyT1, the concentration of glycine in the synapse increases, leading to the potentiation of N-methyl-D-aspartate (NMDA) receptor activity.[1][2] This modulation of NMDA receptor function is a promising therapeutic strategy for addressing the cognitive and negative symptoms associated with schizophrenia.[3][4]
The tert-butyl ester group in this compound provides a robust protecting group for the carboxylic acid functionality of sarcosine. This protection is essential during synthetic steps that involve the modification of the secondary amine, preventing unwanted side reactions. The tert-butyl group can be readily removed under acidic conditions at the later stages of the synthesis to yield the final active pharmaceutical ingredient.
One notable application of this building block is in the synthesis of analogs of the potent GlyT1 inhibitor, NFPS (N-[3-(biphenyl-4-yloxy)-3-(4-fluorophenyl)propyl]-N-methylglycine).[3] The sarcosine moiety is a key structural feature of these inhibitors, and this compound provides an efficient means for its incorporation.
Quantitative Data Summary
The following table summarizes the typical reaction yields and purity obtained in the key synthetic step involving the N-alkylation of this compound hydrochloride in the synthesis of a GlyT1 inhibitor analog.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | N-Alkylation | This compound hydrochloride, 3-(biphenyl-4-yloxy)-3-(4-fluorophenyl)propyl methanesulfonate (B1217627), K₂CO₃ | Acetonitrile | 80 | 12 | 85 | >95 |
Experimental Protocols
Protocol 1: Synthesis of a GlyT1 Inhibitor Intermediate via N-Alkylation
This protocol describes the N-alkylation of this compound hydrochloride with a suitable electrophile to generate a key intermediate in the synthesis of a GlyT1 inhibitor.
Materials:
-
This compound hydrochloride
-
3-(biphenyl-4-yloxy)-3-(4-fluorophenyl)propyl methanesulfonate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound hydrochloride (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (3 equivalents).
-
Add 3-(biphenyl-4-yloxy)-3-(4-fluorophenyl)propyl methanesulfonate (1 equivalent) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to afford the desired N-alkylated intermediate.
Protocol 2: Deprotection of the Tert-butyl Ester
This protocol describes the removal of the tert-butyl protecting group to yield the final carboxylic acid.
Materials:
-
N-alkylated intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-alkylated intermediate (1 equivalent) in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure, co-evaporating with toluene to yield the final GlyT1 inhibitor.
Visualizations
Synthesis Workflow
References
- 1. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-(methylamino)acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 2-(methylamino)acetate for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is typically synthesized via the N-alkylation of a primary amine (methylamine) with a suitable electrophile, such as tert-butyl bromoacetate (B1195939). Another approach involves the reaction of N-Boc-bromoethylamine with methylamine (B109427), although this can lead to selectivity issues.[1] Reductive amination of tert-butyl glyoxylate (B1226380) with methylamine is also a viable, and often more selective, alternative.
Q2: What are the primary side reactions that can lower the yield?
A2: The most common side reactions during the N-alkylation of amines are over-alkylation and elimination.[2]
-
Over-alkylation: The desired product, a secondary amine, is often more nucleophilic than the starting primary amine.[3][4] This can lead to a second alkylation event, forming a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.[2][5]
-
Elimination: This is more likely to occur with sterically hindered alkyl halides or when strong bases are used.[2]
Q3: How can the formation of over-alkylation byproducts be minimized?
A3: Several strategies can be employed to reduce over-alkylation:
-
Control Stoichiometry: Using an excess of the starting amine relative to the alkylating agent can favor the formation of the desired mono-alkylated product.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop it once the desired product is maximized.[2]
-
Choice of Base: Employing a bulky, non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) can help prevent quaternization.[2][6]
-
Alternative Methods: Consider reductive amination as it is generally more selective for producing secondary or tertiary amines without the issue of over-alkylation.[2]
Q4: What general strategies can be employed to improve the overall yield?
A4: To improve the overall yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, solvent, and reaction time. Lower temperatures can sometimes reduce the rate of side reactions.
-
Reagent Purity: Ensure the purity of starting materials, as impurities can lead to unforeseen side reactions.
-
Efficient Purification: Develop an effective workup and purification protocol to minimize product loss during isolation. This may involve extraction, distillation, or column chromatography.
Q5: What are the recommended methods for purifying this compound?
A5: The purification method depends on the nature of the impurities. Common techniques include:
-
Extraction: Washing the crude product with aqueous solutions to remove salts and water-soluble impurities. For instance, washing with a saturated aqueous sodium carbonate solution followed by brine is a common practice.[7]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.
-
Column Chromatography: For removing closely related impurities, column chromatography on silica (B1680970) gel is a standard technique.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Causes | Suggested Solutions |
| Low or no conversion of starting material | 1. Alkylating agent is not reactive enough (e.g., tert-butyl chloroacetate). 2. Reaction temperature is too low. 3. Inadequate mixing of reactants. 4. The base used is not strong enough or is insoluble in the reaction medium. | 1. Switch to a more reactive alkylating agent like tert-butyl bromoacetate or iodoacetate.[2] 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.[2] 3. Ensure vigorous stirring throughout the reaction. 4. Use a stronger base or a solvent that improves its solubility. A phase-transfer catalyst might be beneficial in a biphasic system.[2] |
| Significant amount of over-alkylation product | 1. The product amine is more nucleophilic than the starting amine.[3][4] 2. The reaction time is excessively long. 3. An excess of the alkylating agent was used. | 1. Use a less polar solvent to potentially decrease the rate of the second alkylation. 2. Monitor the reaction closely and terminate it when the concentration of the desired product is at its maximum.[2] 3. Use a slight excess of the starting amine.[3] 4. Consider switching to a reductive amination protocol.[2] |
| Formation of elimination byproducts | 1. The alkyl halide is sterically hindered. 2. A strong, sterically hindered base was employed. 3. The reaction temperature is too high.[2] | 1. If possible, use a less sterically hindered alkylating agent. 2. Use a weaker, non-nucleophilic base. 3. Lower the reaction temperature and monitor for changes in the product distribution. |
| Difficulty in isolating the product | 1. The product is forming a salt with the acid byproduct. 2. The product is soluble in the aqueous phase during workup. 3. Emulsion formation during extraction. | 1. Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃, Na₂CO₃) before extraction.[7] 2. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the polarity and improve the partitioning of the product into the organic layer. 3. Add a small amount of brine or a different organic solvent to break the emulsion. |
Experimental Protocols
Protocol: N-Alkylation of Methylamine with Tert-butyl Bromoacetate
This protocol is a general guideline for the synthesis of this compound via N-alkylation.
Materials:
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Tert-butyl bromoacetate
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (B52724) (or another suitable polar aprotic solvent)
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (1.2 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl bromoacetate (1.0 equivalent) in acetonitrile to the flask via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Over-alkylation (%) |
| 1 | K₂CO₃ | Acetonitrile | 25 | 24 | 65 | 15 |
| 2 | NaHCO₃ | DMF | 25 | 48 | 50 | 10 |
| 3 | Et₃N | Dichloromethane | 25 | 24 | 60 | 20 |
| 4 | DIPEA | Acetonitrile | 50 | 12 | 75 | 5 |
Note: Data is illustrative and based on general principles of N-alkylation reactions. Actual results may vary.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low yields in the synthesis.
Reaction Pathway Competition
Caption: Competing reaction pathways leading to the desired product and over-alkylation.
References
- 1. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]
- 8. rsc.org [rsc.org]
Common side-products in Tert-butyl 2-(methylamino)acetate reactions and their prevention
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with tert-butyl 2-(methylamino)acetate. The following sections address common side-products encountered during its synthesis and subsequent use in chemical reactions, along with strategies for their prevention.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Synthesis of this compound - Formation of an Impurity with a Higher Molecular Weight.
Q1: During the N-methylation of tert-butyl 2-aminoacetate, I observe a significant amount of a side-product with a mass 14 Da higher than my desired product. What is this impurity and how can I prevent its formation?
A1: The observed side-product is likely tert-butyl 2-(dimethylamino)acetate, resulting from over-methylation of the primary amine. This occurs when the newly formed secondary amine, this compound, is more nucleophilic than the starting primary amine and reacts further with the methylating agent.
Troubleshooting and Prevention:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a slight excess or a 1:1 molar ratio of the methylating agent to the amine can favor mono-methylation.
-
Choice of Reaction: Employ a reaction designed for selective mono-N-methylation of primary amines, such as the Eschweiler-Clarke reaction.[1][2] This reaction uses formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. It is known to effectively stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium (B1175870) salts and minimizing N,N-dimethylation.[1]
-
Reaction Conditions: Lowering the reaction temperature and reaction time can also help to minimize over-methylation. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to stop the reaction once the desired product is formed.
Issue 2: Reactions Involving this compound - Unwanted Modification of Other Functional Groups.
Q2: I am using this compound in a peptide synthesis protocol that involves an acidic deprotection step (e.g., using Trifluoroacetic Acid - TFA). I am observing unexpected modifications on sensitive amino acid residues like Tryptophan (Trp) or Methionine (Met). What is causing this and how can it be avoided?
A2: The tert-butyl ester of your reactant is likely being cleaved under the acidic conditions, generating a stable tert-butyl cation.[3][4] This reactive carbocation can then act as an alkylating agent, modifying nucleophilic side chains of amino acids. For instance, it can lead to the tert-butylation of the indole (B1671886) ring of Tryptophan or the thioether of Methionine.[3]
Troubleshooting and Prevention:
-
Use of Scavengers: The most effective way to prevent this side-reaction is to add "scavengers" to the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your peptide.[3]
-
Common Scavengers: A common scavenger cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS).[3][5] Water helps to hydrolyze the tert-butyl cation to tert-butanol, while TIS reduces the cation to isobutane. For sulfur-containing residues like Methionine, thioanisole (B89551) is a particularly effective scavenger to prevent S-alkylation.[3]
Data Presentation
Table 1: Effect of Scavengers on Preventing S-tert-butylation of Cysteine-containing Peptide during TFA Cleavage
| Cleavage Cocktail Composition (TFA/Scavengers) | Percentage of S-tert-butylation (%) |
| 95:2.5:2.5 TFA/TIS/H₂O | 15.4 |
| 95:5:2.5 TFA/DMS/TIS/H₂O | 10.3 |
| 95:5:2.5 TFA/Thioanisole/TIS/H₂O | 9.0 |
| 95:5:2.5 TFA/DTT/TIS/H₂O | ~12 |
Data adapted from a study on a model Cys-peptide. The addition of thioethers like DMS and thioanisole significantly reduced the extent of S-tert-butylation.[6]
Table 2: Deprotection Efficiency of tert-Butyl Esters with Different Reagents
| Reagent System | Deprotection Efficiency (%) |
| HCl in Hexafluoroisopropanol (HFIP) | >99.9 |
| Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | 90-98 |
This data highlights that for complete removal of the tert-butyl ester, HCl in HFIP is more efficient than the commonly used TFA in DCM.[7]
Experimental Protocols
Protocol 1: Selective Mono-N-methylation of Tert-butyl 2-aminoacetate via Eschweiler-Clarke Reaction
This protocol is designed to minimize the formation of the N,N-dimethylated side-product.
Materials:
-
Tert-butyl 2-aminoacetate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 2-aminoacetate (1 equivalent).
-
Add formic acid (2-3 equivalents).
-
Slowly add formaldehyde solution (1.1-1.2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: Prevention of Side-product Formation during TFA-mediated Deprotection using Scavengers
This protocol is for the cleavage of a tert-butyl ester in the presence of sensitive amino acid residues.
Materials:
-
Substrate containing a tert-butyl ester and sensitive residues (e.g., Trp, Met).
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Thioanisole (if Methionine is present)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[3][5] If your peptide contains Methionine, add 2.5-5% thioanisole to the cocktail.
-
Add the substrate to a round-bottom flask.
-
Add the cleavage cocktail to the substrate (typically 10 mL per gram of substrate).
-
Stir the mixture at room temperature for 1-3 hours. The progress of the deprotection can be monitored by HPLC.
-
Once the reaction is complete, precipitate the product by adding the reaction mixture dropwise to a flask of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove the scavengers and their by-products.
-
Dry the product under vacuum.
Visualizations
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete deprotection of Tert-butyl 2-(methylamino)acetate
Welcome to the technical support center for the deprotection of Tert-butyl 2-(methylamino)acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the tert-butyl protecting group from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the deprotection of this compound?
The most prevalent method for cleaving the tert-butyl ester is acid-catalyzed hydrolysis.[1] Trifluoroacetic acid (TFA) is a widely used reagent for this purpose, typically in a solvent like dichloromethane (B109758) (DCM).[1][2] The reaction proceeds through protonation of the ester oxygen, followed by the elimination of isobutylene, yielding the desired carboxylic acid.[1]
Q2: My deprotection reaction is incomplete. What are the likely causes?
Incomplete deprotection can stem from several factors:
-
Insufficient Acid Concentration: The rate of cleavage is dependent on the acid concentration.[3] Standard concentrations for TFA in DCM range from 20-50%.[4] If the reaction is sluggish, a higher concentration may be needed.
-
Inadequate Reaction Time: Deprotection may require more time than anticipated. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Low Temperature: While room temperature is often sufficient, gently warming the reaction mixture can sometimes drive it to completion. However, exercise caution as elevated temperatures can promote side reactions.[4]
-
Poor Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be inefficient.[4]
Q3: I'm observing unexpected side products in my reaction mixture. What could they be?
A common side reaction during acid-mediated deprotection is the formation of byproducts resulting from the tert-butyl cation (tBu⁺) generated during the cleavage.[5][6] This reactive electrophile can alkylate nucleophilic functional groups present in the starting material or other molecules in the reaction mixture.[7] In the context of peptide synthesis, sensitive residues like tryptophan and methionine are particularly susceptible to tert-butylation.[6][7]
Q4: How can I minimize the formation of side products?
The use of "scavengers" is a standard strategy to trap the reactive tert-butyl cations.[6][7] Scavengers are nucleophilic compounds added to the reaction mixture. Common scavengers include:
-
Trialkylsilanes: Triisopropylsilane (TIS) or triethylsilane (TES) are effective at reducing the tert-butyl cation.[4]
-
Water: A small percentage of water in the cleavage cocktail can also help quench the tert-butyl cation.[7]
-
Thioanisole: This is often used to prevent the modification of tryptophan residues.[8]
A common deprotection cocktail is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[4]
Q5: Are there alternative methods to TFA for deprotection?
Yes, several alternatives exist, which can be beneficial if your molecule contains other acid-sensitive groups:
-
Hydrogen Chloride (HCl): Anhydrous HCl in an organic solvent like dioxane or diethyl ether is an effective and classic reagent for tert-butyl ester deprotection.[1] 4M HCl in dioxane is often considered milder than 50% TFA in DCM.[4]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can offer greater chemoselectivity and may cleave the tert-butyl ester in the presence of other acid-labile groups.[1][9][10][11]
-
Aqueous Phosphoric Acid: This offers an environmentally benign and mild option for deprotection.[12]
-
Thermal Cleavage: In some instances, tert-butyl esters can be cleaved by heating in a protic solvent without the need for additional reagents.[1][13][14]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
This guide provides a systematic approach to troubleshooting an incomplete deprotection reaction.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A stepwise guide to resolving incomplete deprotection.
| Parameter | Standard Condition | Optimization Step 1 | Optimization Step 2 | Optimization Step 3 |
| Reaction Time | 1-2 hours | 2-4 hours | 4-8 hours | Overnight |
| TFA Concentration in DCM | 20% (v/v) | 30% (v/v) | 50% (v/v) | 95% (neat TFA) |
| Temperature | Room Temperature | 30-40°C | 40-50°C | Consider alternative methods |
Table 1: Recommended Adjustments for Incomplete Deprotection.
Issue 2: Side Product Formation
This guide outlines strategies to mitigate the formation of unwanted byproducts.
Logical Flow for Minimizing Side Products
Caption: Decision tree for reducing byproduct formation.
| Scavenger | Typical Concentration | Target Side Reaction | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | General t-butyl cation trapping | [4][7] |
| Water | 2.5 - 5% (v/v) | General t-butyl cation trapping | [4][7] |
| Thioanisole | 5 - 10% (v/v) | Tryptophan modification | [8] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Cysteine modification | [7] |
Table 2: Common Scavengers for Tert-butyl Deprotection.
Experimental Protocols
Protocol 1: Standard Deprotection using TFA
This protocol is suitable for most substrates where acid-sensitive groups are not a concern.
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up:
-
Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (2-3 times).[3]
-
The resulting product will be the trifluoroacetate (B77799) salt of the deprotected amine.
-
Protocol 2: Deprotection with TFA and Scavengers
This protocol is recommended when dealing with substrates that are sensitive to alkylation by the tert-butyl cation.
-
Dissolution: Dissolve the this compound in anhydrous DCM (e.g., 0.1 M).
-
Prepare Deprotection Cocktail: In a separate flask, prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[4]
-
Addition of Cocktail: Add the deprotection cocktail to the solution of the substrate (typically 10 volumes of cocktail relative to the volume of the substrate solution).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up:
General Experimental Workflow
Caption: A generalized workflow for tert-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl 2-(methylamino)acetate and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-(methylamino)acetate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as tert-butyl bromoacetate (B1195939) and methylamine, as well as side-products. A significant byproduct can be the dialkylated product, di-tert-butyl iminodiacetate, formed from the reaction of the desired product with another molecule of tert-butyl bromoacetate.[1][2] Residual solvents from the reaction and workup are also common impurities.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. For long-term storage, refrigeration is recommended.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation can be a viable method for the purification of this compound, especially for removing non-volatile impurities. However, care must be taken as amino esters can be thermally labile. It is crucial to use a high-vacuum pump and a well-controlled heating bath to avoid decomposition.
Q4: Is it better to purify this compound as the free base or as its hydrochloride salt?
A4: Both the free base and the hydrochloride salt can be purified, and the choice depends on the subsequent application and the impurity profile. The hydrochloride salt is often a crystalline solid with better stability and handling properties compared to the free base, which may be an oil.[3] Purification by recrystallization is generally more effective for solids, making the hydrochloride salt an attractive option for achieving high purity. The free base can then be regenerated by treatment with a base.
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
Symptom: The crude product, after an initial aqueous work-up, shows multiple spots on a Thin Layer Chromatography (TLC) plate.
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials are present.
-
Solution: Monitor the reaction progress by TLC to ensure completion. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.
-
-
Formation of Side-Products: The presence of byproducts such as the dialkylated compound.
-
Solution: Optimize the reaction conditions by slowly adding the alkylating agent (e.g., tert-butyl bromoacetate) to an excess of the amine to favor mono-alkylation.[4]
-
-
Inefficient Extraction: Impurities are not effectively removed during the acid-base extraction.
-
Solution: Ensure the pH of the aqueous layer is appropriate for the extraction. For extracting the basic product into the organic layer, the aqueous layer should be sufficiently basic (pH > 10). For washing away basic impurities, an acidic wash (pH < 4) is necessary. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Problem 2: Difficulty with Column Chromatography
Symptom: Poor separation of the product from impurities on a silica (B1680970) gel column, leading to mixed fractions.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen eluent does not provide adequate separation.
-
Solution: Systematically screen for an optimal solvent system using TLC. A common starting point for amino esters is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[5][6] A typical eluent system for this compound could be in the range of 10-50% ethyl acetate (B1210297) in hexanes.
-
-
Compound Tailing on Silica Gel: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing tailing and poor peak shape.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1% v/v), to the eluent to neutralize the acidic sites on the silica gel.[7] Alternatively, use a deactivated silica gel or a different stationary phase like alumina.
-
-
Column Overloading: Too much crude material is loaded onto the column.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended.
-
Problem 3: Challenges in Recrystallization
Symptom: The product oils out or fails to crystallize from the chosen solvent system.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solubility of the compound in the chosen solvent is too high or too low.
-
Solution: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For amino esters, solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes can be effective.[8] If the free base is an oil, consider converting it to its hydrochloride salt, which is more likely to be a crystalline solid.
-
-
Presence of Oily Impurities: Impurities can inhibit crystal formation.
-
Solution: Attempt to remove the oily impurities by another method, such as column chromatography or an acid-base wash, before attempting recrystallization.
-
-
Cooling Too Rapidly: Fast cooling can lead to the formation of an oil or very small crystals that trap impurities.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
-
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | 95-98% | 60-80% | Effective for removing non-volatile impurities; suitable for large scale. | Potential for thermal decomposition; may not separate closely boiling impurities. |
| Column Chromatography | >99% | 50-90% | High resolution for separating closely related impurities. | Can be time-consuming and requires significant solvent usage; potential for product loss on the column. |
| Recrystallization (as HCl salt) | >99% | 70-95% | Excellent for achieving high purity; yields a stable, crystalline solid. | Requires conversion to the salt and subsequent liberation of the free base if needed. |
| Acid-Base Extraction | 90-95% | >90% | Good for removing acidic or basic impurities; quick and simple. | Not effective for removing neutral impurities with similar solubility. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
To isolate the basic product, extract the organic layer with a 1M aqueous HCl solution. The amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with diethyl ether to remove any neutral impurities.
-
Basify the aqueous layer by the slow addition of a 2M NaOH solution until the pH is greater than 10.
-
Extract the liberated free base back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes).
-
Loading: Carefully load the slurry onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification via Hydrochloride Salt Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by filtration and wash it with cold diethyl ether.
-
Recrystallize the crude salt from a suitable solvent system, such as methanol/diethyl ether or ethanol/diethyl ether. Dissolve the salt in a minimal amount of the more polar solvent (methanol or ethanol) at an elevated temperature and then slowly add the less polar solvent (diethyl ether) until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization.
-
Collect the pure crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Visualizations
References
Technical Support Center: Navigating Solubility Challenges with Tert-butyl 2-(methylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing solubility issues encountered with Tert-butyl 2-(methylamino)acetate (also known as Sarcosine tert-butyl ester) and its hydrochloride salt in chemical reactions. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of the N-methylated amino acid, sarcosine. The tert-butyl ester group is incorporated to enhance its solubility in organic solvents, a common challenge with free amino acids which are often insoluble in such media. Despite this modification, solubility issues can still arise, particularly in less polar solvents or at high concentrations, impacting reaction kinetics and overall success.
Q2: How does the hydrochloride salt form of this compound affect its solubility?
A2: this compound is often supplied as a hydrochloride (HCl) salt. This salt form is generally a colorless to white crystalline powder. While the HCl salt is soluble in water, its solubility in organic solvents can differ from the free base. The presence of the salt can sometimes necessitate the use of a base in the reaction mixture to liberate the free amine for subsequent reactions, which can also influence the overall solubility of all components.
Q3: Are there general guidelines for selecting a suitable solvent for reactions involving this compound?
A3: Yes. The choice of solvent is critical. Polar aprotic solvents are often a good starting point. The polarity of the solvent system plays a significant role; as the polarity of the solvent decreases, the solubility of amino acid derivatives like this one may also decrease. For peptide coupling reactions, Dimethylformamide (DMF) is a very common and effective solvent.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems related to the solubility of this compound during experimental work.
Problem 1: The compound fails to dissolve completely in the chosen reaction solvent.
Possible Causes:
-
Insufficient Solvent Polarity: The selected solvent may not be polar enough to effectively solvate the molecule.
-
Low Temperature: Solubility is often temperature-dependent, and lower temperatures can significantly reduce the dissolution rate and capacity.
-
High Concentration: The desired reaction concentration may exceed the solubility limit of the compound in that specific solvent.
-
Form of the Compound: The hydrochloride salt may have different solubility characteristics compared to the free base.
Solutions:
-
Solvent Selection:
-
Consult the solubility data table below for guidance on appropriate solvents.
-
Consider using a more polar solvent or a co-solvent system. For instance, adding a small amount of a highly polar solvent like DMF or N-Methyl-2-pyrrolidone (NMP) to a less polar solvent can significantly improve solubility.
-
-
Temperature Adjustment:
-
Gently warming the mixture can increase both the rate of dissolution and the overall solubility. Caution should be exercised to avoid decomposition of thermally sensitive reactants.
-
-
Sonication:
-
Applying ultrasonic waves can aid in the dissolution of suspended particles.
-
-
For the Hydrochloride Salt:
-
If you are using the hydrochloride salt and the reaction conditions are compatible, the addition of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) can neutralize the salt to the more organic-soluble free base.
dot
Caption: Troubleshooting workflow for incomplete dissolution.
-
Problem 2: The reaction is sluggish or stalls, and undissolved starting material is observed.
Possible Causes:
-
Poor Solubility Limiting Reagent Availability: Even if the compound appears mostly dissolved, low solubility can mean that the concentration of the reactant in the solution phase is too low for the reaction to proceed at a reasonable rate.
-
Steric Hindrance: As an N-methylated amino acid derivative, this compound can exhibit steric hindrance, which can slow down reactions like peptide couplings. This is often exacerbated by poor solubility.
Solutions:
-
Optimize Coupling Reagents:
-
For peptide synthesis, using highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can help overcome the steric hindrance of N-methylated amino acids.
-
-
Increase Reaction Temperature:
-
As mentioned previously, increasing the temperature can improve both solubility and reaction rate. Monitor for potential side reactions or degradation.
-
-
Use a More Effective Solvent System:
-
Switching to a solvent in which the compound has higher solubility (see table below) can directly address the issue of reagent availability.
dot
Caption: Relationship between causes and solutions for slow reactions.
-
Data Presentation: Solubility Profile
While comprehensive quantitative data for this compound across a wide range of solvents is not extensively published, the following table summarizes available information and qualitative observations to guide your solvent selection.
| Solvent | Form | Solubility | Notes |
| Methanol (MeOH) | Hydrochloride Salt | Soluble (0.3 g in 2 mL)[1] | A good choice for dissolving the hydrochloride salt. |
| Water | Hydrochloride Salt | Soluble[2] | Useful for aqueous reactions or workups. |
| Dimethylformamide (DMF) | Free Base & Hydrochloride Salt | Generally Soluble | A common and effective solvent for peptide synthesis involving this reagent. |
| Dichloromethane (DCM) | Free Base | Likely Soluble | A common solvent for organic synthesis; solubility may be lower than in more polar solvents. |
| Tetrahydrofuran (THF) | Free Base | Likely Moderately Soluble to Sparingly Soluble | Less polar than DMF, may require warming or co-solvents for complete dissolution. |
| Acetonitrile (ACN) | Free Base & Hydrochloride Salt | Likely Soluble to Moderately Soluble | A polar aprotic solvent that can be a suitable choice. |
| N-Methyl-2-pyrrolidone (NMP) | Free Base & Hydrochloride Salt | Generally Soluble | A highly polar aprotic solvent, often used when other solvents fail to provide sufficient solubility. |
Experimental Protocols
Protocol 1: General Procedure for a Peptide Coupling Reaction
This protocol provides a starting point for a peptide coupling reaction using this compound hydrochloride.
Materials:
-
N-terminally protected amino acid (1.0 eq)
-
This compound hydrochloride (1.0 eq)
-
HATU (1.0 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Workflow:
dot
Caption: Workflow for a typical peptide coupling reaction.
Procedure:
-
In a clean, dry flask, dissolve the N-terminally protected amino acid and HATU in anhydrous DMF.
-
Add DIPEA (1.5 equivalents) to the solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the this compound hydrochloride in anhydrous DMF. Troubleshooting Note: If dissolution is slow, gentle warming or sonication can be applied.
-
To the solution of the amine hydrochloride, add DIPEA (1.0 equivalent) to neutralize the salt and form the free amine.
-
Add the pre-activated amino acid solution to the free amine solution.
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique such as LC-MS.
-
Upon completion, proceed with a standard aqueous workup and purification by flash chromatography.
This technical support center provides a foundational guide to addressing solubility challenges with this compound. For more complex issues, further optimization of reaction conditions may be necessary.
References
Preventing racemization during the incorporation of Tert-butyl 2-(methylamino)acetate
This guide provides researchers, scientists, and drug development professionals with technical support for preventing racemization during the incorporation of Tert-butyl 2-(methylamino)acetate (N-methylglycine tert-butyl ester) and other N-methylated amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when incorporating this compound?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (D and L forms). In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain.[1] This is a significant concern because the biological activity and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[2] For N-methylated amino acids like this compound, the risk of racemization can be higher under certain coupling conditions.[3]
Q2: What is the primary mechanism of racemization for N-methylated amino acids?
A2: Unlike standard amino acids that can racemize through an oxazolone (B7731731) intermediate, N-acyl N-methylamino acids cannot form oxazolones.[3] The proposed mechanism for racemization in N-methylated amino acids involves the formation of an oxazolonium salt intermediate.[3] This intermediate is susceptible to base-catalyzed proton abstraction at the alpha-carbon, leading to a loss of stereochemical integrity.
Q3: Which factors primarily influence the extent of racemization during the coupling of this compound?
A3: Several factors can influence racemization, including:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to inducing racemization than others.[4][5]
-
Base: The strength and steric hindrance of the base used can significantly impact the rate of racemization.[6]
-
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), N-hydroxysuccinimide (HONSu), and their derivatives can help to suppress racemization.[3][7]
-
Solvent: The polarity of the solvent can also play a role, with more polar solvents sometimes promoting racemization.[3]
-
Temperature: Higher reaction temperatures can increase the rate of racemization.
Troubleshooting Guide: Racemization During Coupling
| Issue | Potential Cause | Recommended Solution |
| High levels of diastereomeric impurity detected after coupling. | Inappropriate Coupling Reagent: Carbodiimide reagents (DCC, DIC) used alone can lead to significant racemization.[8] | Switch to a phosphonium (B103445) or uronium/aminium-based coupling reagent known for low racemization, such as PyBrOP, PyAOP, HATU, or HCTU.[5][9] For difficult couplings involving N-methyl amino acids, PyBrOP is often more reactive and effective.[5][8] |
| Strong or Sterically Unhindered Base: The use of a strong, non-hindered base like triethylamine (B128534) (TEA) can promote racemization. | Use a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6] In cases of severe racemization, the even weaker base sym-collidine may be beneficial.[5][6] | |
| Absence of Racemization Suppressing Additives: Coupling without additives like HOBt or HONSu increases the risk of racemization. | Always include a racemization-suppressing additive. While HOBt is common, derivatives like 6-Cl-HOBt or Oxyma have been shown to be more effective in some cases.[7][10] The use of N-hydroxysuccinimide (HONSu) esters can also provide stereochemically pure products.[3] | |
| Inconsistent or partial racemization. | Presence of Salts: The presence of salts, such as triethylamine hydrochloride, can promote racemization.[3] | If possible, use the free amine for coupling instead of the hydrochloride salt. If the salt form must be used, ensure accurate neutralization. |
| Elevated Reaction Temperature: Higher temperatures can accelerate racemization. | Perform the coupling reaction at a lower temperature, for example, by cooling the reaction mixture to 0°C before adding the base. | |
| Epimerization of the C-terminal residue. | Base-catalyzed epimerization on the resin. | For peptides with a C-terminal cysteine, which is particularly sensitive, using piperazine (B1678402) with 0.1M HOBt for Fmoc deprotection has been shown to reduce racemization.[11] |
Quantitative Data on Racemization
The following table summarizes the extent of racemization observed with different coupling methods for a model peptide containing an N-methylated amino acid (Z-Ala-MeLeu).
| Coupling Method | Base | Additive | % Racemization (in the presence of salt) | % Racemization (in the absence of salt) |
| Mixed Anhydride (iBuOCOCl) | NMM | - | 39 | 2.8 |
| DCC | - | - | 26 | 2.8 |
| DCC | - | HONSu | 2.8 | 0 |
| EEDQ | - | - | 13 | <0.5 |
| HONSu ester | - | - | 0 | 0 |
Data adapted from a study on the racemization of N-methylamino-acid residues.[3]
Recommended Experimental Protocol
This protocol is designed to minimize racemization during the coupling of Fmoc-N-methylglycine-OH (the protected form of the core amino acid in this compound) in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
Fmoc-N-methylglycine-OH
-
Coupling reagent: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
Racemization suppressant: 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide using a 20% piperidine (B6355638) in DMF solution. Wash the resin thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-N-methylglycine-OH, 3 equivalents of PyBOP, and 3 equivalents of HOBt in DMF.
-
Allow the mixture to pre-activate for 5 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Add 6 equivalents of DIPEA to the reaction vessel.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.
-
Coupling Completion Check: Perform a Kaiser test or a similar test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
Visualizations
Caption: Mechanisms of racemization for standard and N-methylated amino acids.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
Alternative reagents for the synthesis of Tert-butyl 2-(methylamino)acetate
Welcome to the technical support center for the synthesis of tert-butyl 2-(methylamino)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Alternative Synthetic Routes: An Overview
There are several viable synthetic routes to produce this compound. The three most common methods are:
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Reductive Amination of Tert-butyl 2-aminoacetate: This method involves the reaction of tert-butyl 2-aminoacetate with formaldehyde (B43269) in the presence of a reducing agent. It is a widely used technique for forming secondary amines and is known for avoiding over-alkylation.[1][2]
-
Direct N-alkylation of Tert-butyl 2-aminoacetate: This approach involves the direct methylation of the primary amine, tert-butyl 2-aminoacetate, using a methylating agent. While seemingly straightforward, this method can be prone to over-alkylation, yielding the tertiary amine as a byproduct.[2]
-
Esterification of Sarcosine (B1681465) (N-methylglycine): This two-step conceptual approach involves first the synthesis of sarcosine, which is then esterified using a tert-butylating agent. This method can offer good selectivity for the desired product.
Below, we provide detailed FAQs, troubleshooting guides, and experimental protocols for each of these methods.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the most efficient for producing this compound?
The efficiency of each route depends on the available starting materials, equipment, and the desired scale of the reaction.
-
Reductive amination is often preferred for its high selectivity and avoidance of over-alkylation.[1][2]
-
Direct N-alkylation can be efficient if the reaction conditions are carefully controlled to minimize the formation of the tertiary amine byproduct.
-
Esterification of sarcosine is a good option if sarcosine is readily available and high purity of the final product is critical.
Q2: What are the most common side products for each method?
-
Reductive Amination: The primary side product can be the starting material if the reaction does not go to completion. In some cases, reduction of the aldehyde starting material to the corresponding alcohol can occur, though this is less common with selective reducing agents like sodium triacetoxyborohydride (B8407120).
-
Direct N-alkylation: The most common side product is the over-alkylated tertiary amine, tert-butyl 2-(dimethylamino)acetate.
-
Esterification of Sarcosine: Incomplete esterification will leave unreacted sarcosine. If using harsh acidic conditions, side reactions involving the tert-butyl group, such as elimination to isobutylene, can occur.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of all three synthetic routes. A typical mobile phase would be a mixture of ethyl acetate (B1210297) and hexanes. Staining with ninhydrin (B49086) can be used to visualize the primary amine starting material in the reductive amination and N-alkylation reactions, which will disappear as the reaction proceeds. The product, a secondary amine, may show a different color with ninhydrin (often yellow or orange) or may not stain at all. LC-MS is also an excellent technique for monitoring the reaction progress and identifying products and byproducts.
Troubleshooting Guides
Method 1: Reductive Amination of Tert-butyl 2-aminoacetate
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Incomplete imine formation. | Ensure the pH is weakly acidic (around 5-6) to facilitate imine formation. You can add a catalytic amount of acetic acid. Consider pre-forming the imine by stirring the amine and aldehyde together for a period before adding the reducing agent. |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., protected from moisture). | |
| Formation of multiple products | Over-reduction of the aldehyde. | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which are less likely to reduce the aldehyde.[3][4] |
| Difficulty in product isolation | Product is soluble in the aqueous phase. | After quenching the reaction, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery. |
Method 2: Direct N-alkylation of Tert-butyl 2-aminoacetate
| Problem | Possible Cause | Troubleshooting Steps |
| Low conversion to the desired product | Insufficiently reactive methylating agent. | Use a more reactive methylating agent, such as dimethyl sulfate (B86663). Be aware of the increased toxicity and handle with appropriate safety precautions. |
| Steric hindrance. | While less of a concern with a methyl group, steric hindrance can slow down the reaction. Increasing the reaction temperature or using a more polar aprotic solvent like DMF can help. | |
| Formation of a significant amount of tertiary amine | Over-alkylation of the desired secondary amine. | Use a stoichiometric amount of the methylating agent. Adding the methylating agent slowly to the reaction mixture can also help to control the reaction. |
| Reaction is slow or stalls | Ineffective base. | Ensure a sufficiently strong base is used to deprotonate the amine. Sodium hydride (NaH) is effective but requires anhydrous conditions.[5] A weaker base like potassium carbonate may require higher temperatures and longer reaction times. |
Method 3: Esterification of Sarcosine
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the tert-butyl ester | Incomplete reaction. | Increase the reaction time or temperature. Ensure an adequate amount of the acid catalyst is used. |
| Dehydration of tert-butanol (B103910). | This is more likely with strong mineral acids at high temperatures. Using a milder acid catalyst or more controlled temperature can mitigate this. | |
| Product decomposes during workup | The tert-butyl ester is sensitive to strong acids. | Neutralize the reaction mixture carefully during workup to avoid prolonged exposure to acidic conditions. |
Quantitative Data Summary
| Method | Reagents | Typical Yield | Typical Reaction Time | Purity |
| Reductive Amination | Tert-butyl 2-aminoacetate, Formaldehyde, NaBH(OAc)3 | 80-95% | 12-24 hours | >95% |
| Direct N-alkylation | Tert-butyl 2-aminoacetate, Dimethyl sulfate, NaH | 60-80% | 4-8 hours | Variable, dependent on control of over-alkylation |
| Esterification of Sarcosine | Sarcosine, Tert-butanol, Acid catalyst | 70-90% | 24-48 hours | >98% |
Experimental Protocols
Protocol 1: Reductive Amination of Tert-butyl 2-aminoacetate
This protocol is a representative procedure for the reductive amination of tert-butyl 2-aminoacetate using formaldehyde and sodium triacetoxyborohydride.
Reagents:
-
Tert-butyl 2-aminoacetate (1.0 eq)
-
Formaldehyde (37% in water, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount)
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Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of tert-butyl 2-aminoacetate in dichloromethane, add a catalytic amount of acetic acid.
-
Add formaldehyde solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Direct N-alkylation of Tert-butyl 2-aminoacetate
This protocol describes a general procedure for the N-methylation of tert-butyl 2-aminoacetate using dimethyl sulfate and sodium hydride.[5]
Reagents:
-
Tert-butyl 2-aminoacetate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Dimethyl sulfate (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of tert-butyl 2-aminoacetate in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add dimethyl sulfate dropwise.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Esterification of Sarcosine
This protocol is a representative procedure for the esterification of sarcosine using tert-butanol and an acid catalyst.
Reagents:
-
Sarcosine (N-methylglycine) (1.0 eq)
-
Tert-butanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend sarcosine in a large excess of tert-butanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: Reductive Amination Experimental Workflow.
Caption: Direct N-alkylation Experimental Workflow.
Caption: Esterification of Sarcosine Experimental Workflow.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tert-butyl 2-(methylamino)acetate under various reaction conditions
Welcome to the technical support center for Tert-butyl 2-(methylamino)acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and handling of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
A1: this compound possesses two key functional groups that dictate its chemical behavior: a tert-butyl ester and a secondary amine . The tert-butyl ester is susceptible to cleavage under acidic conditions, while the secondary amine is prone to oxidation and can react with electrophiles.
Q2: How stable is this compound in acidic solutions?
A2: The tert-butyl ester group is highly sensitive to acidic conditions and will undergo hydrolysis to yield tert-butanol (B103910) and the corresponding carboxylic acid (N-methylglycine or sarcosine). This cleavage occurs readily in the presence of strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). The reaction proceeds through a stable tertiary carbocation intermediate.
Q3: Can I use basic conditions in my reaction without affecting the this compound?
A3: Generally, the tert-butyl ester is stable under basic conditions, which makes it a useful protecting group in syntheses requiring basic reagents. However, prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis. The secondary amine can be deprotonated by strong bases, which may affect its nucleophilicity.
Q4: What is the expected stability of this compound at elevated temperatures?
Q5: Is this compound susceptible to oxidation?
A5: Yes, the secondary amine moiety is susceptible to oxidation.[3][4][5][6][7] Common oxidizing agents can lead to the formation of various byproducts. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern in your application.
Q6: How should I store this compound and its hydrochloride salt?
A6: To ensure long-term stability, it is recommended to store this compound and its hydrochloride salt in a cool, dry place under an inert atmosphere. Refrigeration (2-8°C) is advisable.
Troubleshooting Guides
Issue 1: Unexpected loss of the tert-butyl group during my reaction.
| Potential Cause | Troubleshooting Step |
| Acidic Contaminants | Ensure all reagents and solvents are free from acidic impurities. Traces of acid can catalyze the cleavage of the tert-butyl ester. |
| Reaction Conditions | If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to neutralize them as they form. |
| High Temperature | Avoid excessive heating. If high temperatures are necessary, perform a small-scale experiment to assess the thermal stability of the compound under your specific conditions. |
Issue 2: Formation of unknown impurities during the reaction.
| Potential Cause | Troubleshooting Step |
| Oxidation of the Amine | Degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon). |
| Reaction with Electrophiles | The secondary amine is nucleophilic and can react with electrophilic reagents or intermediates in your reaction mixture. If this is undesirable, consider protecting the amine group prior to the reaction. |
| Side Reactions with Solvents | Ensure the solvent is compatible with your reaction conditions and does not react with the starting material. For example, some solvents can contain impurities that may lead to side reactions. |
Issue 3: Difficulty in purifying the final product containing the this compound moiety.
| Potential Cause | Troubleshooting Step |
| Hydrolysis during Workup | If using an acidic aqueous workup, keep the temperature low and the exposure time to a minimum to prevent cleavage of the tert-butyl ester. |
| Emulsion Formation | The amino group can lead to emulsion formation during liquid-liquid extractions. Using brine or adjusting the pH of the aqueous layer can help break emulsions. |
| Co-elution on Silica Gel | The polarity of the compound can make purification by column chromatography challenging. Consider using a different solvent system or an alternative purification technique such as crystallization or preparative HPLC. |
Data Presentation
Table 1: General Stability of this compound Functional Groups
| Condition | Tert-butyl Ester Moiety | Secondary Amine Moiety | General Recommendation |
| Strong Acid (e.g., TFA, HCl) | Labile (Cleavage) | Protonated (Stable) | Avoid unless cleavage is intended. |
| Weak Acid (e.g., Acetic Acid) | Potentially Labile | Protonated | Use with caution; monitor for cleavage. |
| Strong Base (e.g., NaOH, KOH) | Generally Stable | Deprotonated (Reactive) | Generally safe for the ester; amine may be reactive. |
| Weak Base (e.g., NaHCO₃, Et₃N) | Stable | Neutral or Deprotonated | Generally safe for both moieties. |
| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Generally Stable | Labile (Oxidation) | Avoid or run under an inert atmosphere. |
| Reducing Agents (e.g., NaBH₄, H₂/Pd) | Stable | Stable | Generally compatible. |
| Elevated Temperature (>80°C) | Potentially Labile | Generally Stable | Use with caution; monitor for degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). Prepare solutions of 0.1 M HCl and 1 M HCl in water.
-
Stress Conditions: In separate vials, mix the stock solution with the acidic solutions to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralization and Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase. Analyze the sample by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
Protocol 2: Forced Degradation Study - Oxidative Degradation
-
Preparation of Solutions: Prepare a stock solution of this compound as described in Protocol 1. Prepare a solution of 3% hydrogen peroxide in water.
-
Stress Conditions: In a vial, mix the stock solution with the hydrogen peroxide solution to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubation: Incubate the vial at room temperature for a defined period, protected from light.
-
Analysis: At various time points, withdraw an aliquot and analyze directly by HPLC to monitor the degradation.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected product loss.
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Identifying and characterizing impurities in Tert-butyl 2-(methylamino)acetate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2-(methylamino)acetate. The information is designed to help identify and characterize impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in this compound, also known as sarcosine (B1681465) tert-butyl ester, can originate from starting materials, side-reactions during synthesis, or degradation of the final product. Potential impurities include:
-
Starting Materials: Unreacted sarcosine, tert-butanol (B103910), and reagents used in the esterification process.
-
Synthesis By-products:
-
Dipeptide Species: Formation of sarcosyl-sarcosine tert-butyl ester due to the coupling of two sarcosine molecules.
-
Over-alkylation Products: Impurities arising from multiple methyl groups being added to the amine.
-
Side-products from protecting groups: If protecting groups are used during synthesis, related impurities might be present.
-
-
Degradation Products:
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities and can be used for the analysis of the main component and non-volatile impurities after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for the structural elucidation of unknown impurities without the need for reference standards.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify functional groups present in the sample and can help in the characterization of bulk material.
Q3: Are there any specific safety precautions I should take when handling this compound and its potential impurities?
A3: As with any chemical substance, it is important to handle this compound in a well-ventilated laboratory and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing or fronting) for the main peak or impurity peaks.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with stationary phase | For basic compounds like this compound, interactions with residual silanols on C18 columns can cause tailing.[6][7] Use a column with high-purity silica (B1680970) and good end-capping. Consider adding a competing base like triethylamine (B128534) (0.1%) to the mobile phase.[8] |
| Inappropriate mobile phase pH | The pH of the mobile phase can affect the ionization state of the analyte and impurities, influencing peak shape.[9] Adjust the pH of the mobile phase. For basic compounds, a higher pH mobile phase (using a pH-stable column) can sometimes improve peak shape.[7] |
| Column overload | Injecting too concentrated a sample can lead to peak fronting.[9] Dilute the sample and re-inject. |
| Extra-column band broadening | Long tubing or dead volumes in the HPLC system can cause peak broadening.[8] Use tubing with a smaller internal diameter and ensure all fittings are properly connected. |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Inadequate column equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, especially when using gradient elution. |
| Mobile phase composition change | Evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times. Prepare fresh mobile phase daily. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature, as temperature can influence retention times. |
GC-MS Analysis
Issue: No peak or a very small peak for this compound.
| Possible Cause | Troubleshooting Step |
| Analyte is not volatile enough | This compound has limited volatility. Derivatization is often necessary for GC analysis of amino acid esters to increase volatility and thermal stability.[10][11] |
| Decomposition in the injector | High injector temperatures can cause the compound to degrade. Optimize the injector temperature. |
| Improper derivatization | If using derivatization, ensure the reaction has gone to completion. Moisture can interfere with silylation reactions.[11] |
Issue: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Column bleed | This appears as a rising baseline at higher temperatures. Use a low-bleed GC column. |
| Septum bleed | Pieces of the injector septum can degrade and introduce contaminants. Use high-quality septa and replace them regularly. |
| Contaminated carrier gas or solvent | Use high-purity carrier gas and solvents. |
NMR Analysis
Issue: Difficulty in identifying impurity signals due to overlapping peaks.
| Possible Cause | Troubleshooting Step |
| Low concentration of impurity | Increase the number of scans to improve the signal-to-noise ratio for impurity peaks. |
| Signal overlap with the main component or solvent | Use a different deuterated solvent to potentially shift the positions of the peaks. 2D NMR techniques like COSY, HSQC, and HMBC can help to resolve overlapping signals and elucidate the structure of the impurity. |
| Poor shimming | Inhomogeneity in the magnetic field can lead to broad peaks, making it difficult to resolve closely spaced signals. Re-shim the spectrometer. |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data for impurities in a batch of this compound, as might be determined by HPLC with UV detection. Actual values will vary depending on the manufacturing process and storage conditions.
| Impurity | Retention Time (min) | Area % | Identification Method |
| Sarcosine | 2.5 | 0.15 | HPLC (comparison to standard) |
| Di-tert-butyl ester of Sarcosine Dimer | 12.8 | 0.08 | LC-MS |
| Unknown Impurity 1 | 7.2 | 0.05 | NMR for structural elucidation |
| Unknown Impurity 2 | 9.5 | 0.03 | NMR for structural elucidation |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.
GC-MS Method for Volatile Impurities (after derivatization)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
¹H NMR for Structural Elucidation
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Acquire a standard ¹H spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in structure determination of impurities.
-
For quantitative analysis (qNMR), a known amount of an internal standard with a non-overlapping signal is added.
-
FTIR for Functional Group Analysis
-
Technique: Attenuated Total Reflectance (ATR) is often suitable for liquid or solid samples.
-
Sample Preparation: Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands:
-
~3300 cm⁻¹ (N-H stretch)
-
~2950 cm⁻¹ (C-H stretch)
-
~1730 cm⁻¹ (C=O stretch of the ester)
-
~1150 cm⁻¹ (C-O stretch of the ester)
-
Visualizations
Caption: Experimental workflow for impurity analysis.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. uhplcs.com [uhplcs.com]
- 10. mdpi.com [mdpi.com]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Validation & Comparative
Comparative analysis of different synthetic routes to Tert-butyl 2-(methylamino)acetate
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. Tert-butyl 2-(methylamino)acetate, a valuable building block in the synthesis of various pharmaceutical agents, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common routes, offering quantitative data, detailed experimental protocols, and a logical framework for selecting the most appropriate method based on specific laboratory or industrial needs.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for this compound often involves a trade-off between yield, reaction conditions, starting material availability, and scalability. The two primary approaches are direct alkylation and reductive amination. A summary of the key performance indicators for these routes is presented below.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time | Key Considerations |
| 1. Direct Alkylation | Methylamine (B109427), Tert-butyl bromoacetate (B1195939) | Sodium iodide | 46%[1] | Overnight | Simple, one-pot reaction. Requires a large excess of methylamine to minimize over-alkylation. The product is obtained as an oil. |
| 2. Reductive Amination | Tert-butyl 2-aminoacetate, Formaldehyde (B43269) | Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 29% (estimated for a similar substrate)[2] | Overnight | Generally a clean reaction with milder conditions. Avoids the use of alkyl halides. The yield can be variable depending on the specific reducing agent and reaction conditions. |
Logical Workflow for Synthetic Route Selection
The choice of a synthetic strategy can be guided by several factors, including the scale of the synthesis, safety considerations, and the availability of starting materials. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Route 1: Direct Alkylation of Methylamine with Tert-butyl bromoacetate
This method involves the direct nucleophilic substitution of bromide from tert-butyl bromoacetate by methylamine. To minimize the formation of the di-alkylated product, a large excess of methylamine is typically used.
Materials:
-
Methylamine (solution in a suitable solvent, e.g., acetonitrile)
-
Tert-butyl bromoacetate
-
Sodium iodide (NaI)
-
Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of methylamine (approximately 10 equivalents) in acetonitrile, add sodium iodide (catalytic amount, e.g., 0.4 equivalents).
-
Stir the resulting suspension in an ice bath for 5 minutes.
-
Slowly add a solution of tert-butyl 2-bromoacetate (1 equivalent) in acetonitrile dropwise to the cooled methylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the aqueous phase with ethyl acetate (4 times).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent to obtain the crude product as a yellow oil.[1] Further purification can be achieved by vacuum distillation or column chromatography if required.
Route 2: Reductive Amination of Tert-butyl 2-aminoacetate
This route involves the formation of an imine intermediate from tert-butyl 2-aminoacetate and formaldehyde, which is then reduced in situ to the desired secondary amine. Sodium borohydride is a common and cost-effective reducing agent for this transformation.
Materials:
-
Tert-butyl 2-aminoacetate
-
Formaldehyde (aqueous solution, e.g., 37%)
-
2-Propanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 2-aminoacetate (1 equivalent) and formaldehyde (1.1 equivalents) in 2-propanol.
-
Stir the mixture at room temperature for 3 hours to allow for the formation of the imine intermediate.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture and continue stirring overnight.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture and wash the solid with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.[2]
Conclusion
Both direct alkylation and reductive amination offer viable pathways to this compound. The direct alkylation route is straightforward but may require careful control to avoid side products, and the reported yield is moderate. Reductive amination provides a milder alternative that can be advantageous for sensitive substrates, although the yield for this specific transformation may be lower based on analogous reactions. The optimal choice will depend on the specific requirements of the synthesis, including scale, cost, and available equipment and reagents.
References
A Comparative Guide to Validated Analytical Methods for Purity Assessment of Tert-butyl 2-(methylamino)acetate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis and development of new therapeutic agents. Tert-butyl 2-(methylamino)acetate, a key building block in various synthetic pathways, requires robust analytical methods to accurately determine its purity and identify any potential impurities. This guide provides a comprehensive comparison of validated analytical methodologies for the purity assessment of this compound, offering detailed experimental protocols and supporting data to facilitate informed decisions in method selection and implementation.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are the cornerstones of pharmaceutical analysis. Additionally, alternative and complementary techniques such as Ion-Pair Chromatography (IPC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are explored to provide a holistic view of the available analytical landscape.
Data Presentation: A Comparative Analysis
The following tables summarize the typical performance characteristics of various validated analytical methods applicable to the purity assessment of this compound. The data presented for HPLC and GC methods are based on established methods for structurally similar amino acid esters, while the data for alternative methods are derived from literature on the analysis of polar and N-methylated compounds.
Table 1: Comparison of HPLC and GC Methods for Purity Analysis
| Parameter | Reverse-Phase HPLC (RP-HPLC) with UV Detection | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Separation based on polarity differences on a non-polar stationary phase. | Separation of volatile compounds based on their boiling points and interactions with the stationary phase. |
| Derivatization | Generally not required, but can be used to enhance UV detection. | Required to increase the volatility of the analyte. |
| Typical Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% |
| Advantages | Robust, widely applicable, suitable for non-volatile impurities. | High resolution, sensitive for volatile impurities (e.g., residual solvents). |
| Disadvantages | May have lower sensitivity for compounds with weak UV chromophores. | Derivatization adds a step and potential for variability; not suitable for non-volatile impurities. |
Table 2: Comparison of Alternative Analytical Methods
| Parameter | Ion-Pair Chromatography (IPC) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Separation of ionic and polar compounds using a reverse-phase column and a mobile phase containing an ion-pairing agent. | Separation of charged molecules in a capillary based on their electrophoretic mobility. | Quantification based on the direct relationship between the integrated NMR signal area and the number of protons. |
| Derivatization | Not required. | Not required for charged analytes. | Not required. |
| Typical Linearity (r²) | ≥ 0.998 | ≥ 0.997 | Not applicable (direct quantification) |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.1 - 1 µM[1] | Analyte dependent, typically in the low mg range.[2] |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 0.3 - 3 µM[1] | Analyte dependent, typically in the low mg range.[2] |
| Accuracy (% Recovery) | 97 - 103% | 95 - 105% | 99 - 101% (relative to a certified standard) |
| Precision (%RSD) | < 3% | < 5%[1] | < 1% |
| Advantages | Excellent for polar and ionic compounds without derivatization. | High separation efficiency, minimal sample and reagent consumption. | Primary analytical method, provides structural information, no need for a specific reference standard of the analyte.[3][4] |
| Disadvantages | Ion-pairing reagents can be aggressive to the column and LC system. | Lower concentration sensitivity compared to HPLC, reproducibility can be challenging. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine purity assessment and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: 50% A, 50% B
-
25-27 min: Gradient back to 95% A, 5% B
-
27-35 min: 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by serial dilution to cover the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
This method is effective for determining the purity of this compound and is particularly useful for identifying volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Protocol:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 500 µL of anhydrous pyridine (B92270) and 500 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split ratio 20:1).
Ion-Pair Chromatography (IPC)
IPC is a valuable alternative for the analysis of the polar and potentially ionic this compound without derivatization.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Aqueous phase: 20 mM Sodium 1-hexanesulfonate in 50 mM phosphate (B84403) buffer, pH 3.0.
-
Organic modifier: Acetonitrile.
-
-
Isocratic Elution: 80% Aqueous phase, 20% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Capillary Electrophoresis (CE)
CE offers high separation efficiency for charged analytes and is a powerful tool for purity assessment.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Direct UV detection at 200 nm.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the primary analytical methods described.
Caption: Workflow for Purity Assessment by RP-HPLC.
Caption: Workflow for Purity Assessment by GC-FID.
Caption: Logical Flow for Analytical Method Selection.
References
- 1. Qualitative and quantitative analysis of amino acids by capillary electrophoresis-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
A Spectroscopic Comparison Guide to Tert-butyl 2-(methylamino)acetate from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of tert-butyl 2-(methylamino)acetate, a key building block in pharmaceutical synthesis. As product purity and consistency are paramount, this document outlines the expected spectroscopic data for this compound, offering a baseline for researchers to compare materials obtained from various suppliers. The data presented herein is a combination of predicted values and typical spectral characteristics observed for structurally similar compounds.
Data Presentation
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. These values serve as a benchmark for identity and purity assessment.
Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~3.30 | s | 2H | -CH₂- | Chemical shift can vary based on solvent and concentration. |
| ~2.45 | s | 3H | N-CH₃ | |
| ~1.80 | br s | 1H | N-H | Broad signal, may exchange with D₂O. |
| 1.48 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group. |
Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~171.5 | C=O (Ester) | |
| ~81.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~54.0 | -C H₂- | |
| ~35.5 | N-C H₃ | |
| ~28.2 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3350-3300 | Medium, Sharp | N-H Stretch (Secondary Amine) | |
| ~2970-2950 | Strong | C-H Stretch (Aliphatic) | Multiple bands expected for CH₃ and CH₂ groups. |
| ~1735 | Strong | C=O Stretch (Ester) | A key diagnostic peak. |
| ~1250 & ~1150 | Strong | C-O Stretch (Ester) | |
| ~1370 & ~1390 | Medium-Strong | C-H Bend (tert-butyl) | Characteristic doublet for the tert-butyl group. |
Table 4: Expected Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Notes |
| 145 | Moderate | [M]⁺ | Molecular ion peak. |
| 88 | High | [M - C₄H₉]⁺ or [M - 57]⁺ | Loss of the tert-butyl group. |
| 74 | Moderate | [CH₂=N⁺(H)CH₃] | Alpha-cleavage. |
| 58 | High | [CH₃NHCH₂]⁺ | |
| 57 | Very High | [C₄H₉]⁺ | tert-butyl cation, often the base peak. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to be a general guide and may require optimization based on the specific instrumentation used.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: A standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 512 to 1024 scans.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Processing: The FID is processed with a line broadening of 1-2 Hz. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
IR Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
Background: A background spectrum of the clean salt plates is recorded prior to the sample spectrum and automatically subtracted.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.
-
MS Acquisition (EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic comparison of this compound from different suppliers.
Caption: Workflow for Spectroscopic Comparison.
Caption: Spectroscopic Data Analysis Pathway.
Cost-Effectiveness in Large-Scale Synthesis: A Comparative Guide to Tert-butyl 2-(methylamino)acetate Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. Tert-butyl 2-(methylamino)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex molecules, is no exception. The selection of a large-scale synthetic strategy for this compound hinges on a careful evaluation of raw material costs, reaction yields, process safety, and scalability. This guide provides a comprehensive comparison of the most common industrial methods for producing this compound, offering quantitative data and detailed experimental protocols to inform decision-making in process development and manufacturing.
Executive Summary
The large-scale synthesis of this compound, also known as tert-butyl sarcosinate, is primarily dominated by three strategic approaches: direct esterification of sarcosine (B1681465), alkylation of methylamine (B109427), and transesterification of lower alkyl esters of sarcosine. Each method presents a unique profile of advantages and disadvantages in terms of cost, efficiency, and scalability.
-
Direct Esterification with Isobutylene (B52900)/Tert-butyl Acetate (B1210297): This is often the most atom-economical and direct route. The use of isobutylene, a readily available and inexpensive C4 feedstock, is particularly attractive for very large-scale production where specialized handling infrastructure for gases is in place. The tert-butyl acetate variant offers a safer, liquid-phase alternative, though potentially at a higher raw material cost.
-
Alkylation with Tert-butyl Bromoacetate (B1195939): This method provides a straightforward and often high-yielding laboratory-scale synthesis. However, the higher cost and lachrymatory nature of tert-butyl bromoacetate can be significant drawbacks for industrial-scale production, impacting both cost and worker safety.
-
Transesterification: This route offers flexibility, starting from more readily accessible methyl or ethyl esters of sarcosine. The overall cost-effectiveness is heavily dependent on the price and efficiency of the tert-butoxide source and the cost of the initial sarcosine esterification.
The following sections provide a detailed quantitative comparison and experimental protocols for these primary synthetic routes.
Quantitative Comparison of Synthetic Routes
To facilitate a clear and objective comparison, the following table summarizes the key performance and cost-related metrics for the principal large-scale synthetic routes to this compound. The values presented are representative of typical industrial-scale processes and may vary depending on specific plant capabilities, raw material sourcing, and process optimization.
| Parameter | Direct Esterification (with Isobutylene) | Direct Esterification (with Tert-butyl Acetate) | Alkylation (with Tert-butyl Bromoacetate) |
| Starting Materials | Sarcosine, Isobutylene | Sarcosine, Tert-butyl Acetate | Methylamine, Tert-butyl Bromoacetate |
| Key Reagents/Catalysts | Strong acid catalyst (e.g., H₂SO₄, ion-exchange resin) | Strong acid catalyst (e.g., H₂SO₄, Tf₂NH) | Base (e.g., K₂CO₃, Et₃N) |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Reaction Time | 4-8 hours | 12-24 hours | 6-12 hours |
| Raw Material Cost | Low to Moderate | Moderate | High |
| Process Safety | Requires specialized handling of flammable isobutylene gas | Safer (liquid-phase reaction) | Use of lachrymatory and corrosive bromoacetate |
| Scalability | Excellent for very large scale | Good to Excellent | Moderate |
| Purification | Distillation | Distillation, Crystallization | Extraction, Distillation |
| Waste Stream | Acidic waste, potential for isobutylene oligomers | Acidic waste | Halide salts, organic base waste |
Detailed Experimental Protocols
The following are representative experimental protocols for the large-scale synthesis of this compound via the compared routes. These protocols are intended for informational purposes and should be adapted and optimized for specific manufacturing environments.
Protocol 1: Direct Esterification of Sarcosine with Isobutylene
Reaction: Sarcosine + Isobutylene --(H⁺)--> this compound
Materials:
-
Sarcosine: 1.0 kg (11.22 mol)
-
Sulfuric Acid (98%): 110 g (1.12 mol)
-
Dichloromethane (B109758) (DCM): 10 L
-
Isobutylene: 1.2 kg (21.39 mol)
-
Sodium Bicarbonate solution (5% aqueous)
-
Brine
Procedure:
-
A 20 L pressure reactor is charged with sarcosine (1.0 kg) and dichloromethane (10 L).
-
The suspension is cooled to 0-5 °C with stirring.
-
Concentrated sulfuric acid (110 g) is added slowly, maintaining the temperature below 10 °C.
-
The reactor is sealed, and liquefied isobutylene (1.2 kg) is introduced under pressure.
-
The reaction mixture is heated to 40-45 °C and stirred for 6-8 hours, maintaining the pressure.
-
After the reaction is complete (monitored by GC/HPLC), the reactor is cooled to 10-15 °C and the excess pressure is carefully vented.
-
The reaction mixture is transferred to a separate vessel and neutralized by the slow addition of a 5% sodium bicarbonate solution until the pH of the aqueous layer is 7-8.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (B86663).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Protocol 2: Alkylation of Methylamine with Tert-butyl Bromoacetate
Reaction: Methylamine + Tert-butyl Bromoacetate --(Base)--> this compound
Materials:
-
Methylamine (40% in water): 1.0 L (approx. 11.6 mol)
-
Tert-butyl Bromoacetate: 1.95 kg (10.0 mol)
-
Potassium Carbonate: 2.07 kg (15.0 mol)
-
Acetonitrile (B52724): 15 L
-
Diethyl ether
-
Water
Procedure:
-
A 30 L jacketed reactor is charged with a solution of methylamine (1.0 L) in acetonitrile (10 L).
-
Potassium carbonate (2.07 kg) is added, and the mixture is stirred vigorously.
-
A solution of tert-butyl bromoacetate (1.95 kg) in acetonitrile (5 L) is added dropwise over 2-3 hours, maintaining the temperature at 20-25 °C.
-
The reaction mixture is stirred at room temperature for 8-10 hours until the reaction is complete (monitored by TLC/GC).
-
The inorganic salts are removed by filtration, and the filter cake is washed with acetonitrile.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water to remove any remaining salts and excess methylamine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation.
Visualizing the Synthetic Pathways
To further elucidate the logical flow of the synthetic processes, the following diagrams are provided.
Caption: Primary synthetic routes to this compound.
Experimental Workflow: A Generalized Overview
The following diagram illustrates a generalized workflow for the large-scale production and purification of this compound, applicable to all the discussed synthetic routes with minor variations in the reaction and work-up steps.
Caption: Generalized workflow for large-scale synthesis and purification.
Conclusion
The choice of the most cost-effective method for the large-scale synthesis of this compound is a multi-faceted decision that extends beyond simple reaction yield. For manufacturers with existing infrastructure for handling gaseous reagents, direct esterification with isobutylene presents a highly economical option due to the low cost of the C4 feedstock. However, for many, the operational simplicity and enhanced safety of using tert-butyl acetate as the tert-butyl source will outweigh the higher raw material cost. The alkylation route, while effective, is generally less favored for large-scale production due to the high cost and hazardous nature of tert-butyl bromoacetate. Finally, transesterification can be a viable alternative, particularly if a cost-effective source of the starting sarcosine ester is available.
Ultimately, a thorough techno-economic analysis, considering local raw material prices, plant capabilities, and safety regulations, is crucial for selecting the optimal synthetic strategy. This guide provides the foundational data and experimental context to initiate such an evaluation, empowering researchers and drug development professionals to make informed decisions that balance economic and scientific considerations.
A Comparative Guide to Confirming the Structure of Tert-butyl 2-(methylamino)acetate using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the structural confirmation of tert-butyl 2-(methylamino)acetate. It includes detailed experimental protocols and comparative data with potential alternatives and related compounds to aid researchers in unequivocally identifying this molecule.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of peptidomimetics and other biologically active molecules. Accurate structural confirmation is paramount to ensure the integrity of starting materials and the success of subsequent reactions. This guide outlines the expected NMR and MS data for this compound and compares it with closely related structures to highlight key differentiating features.
Spectroscopic Data for this compound
The primary methods for structural elucidation of small organic molecules are ¹H NMR, ¹³C NMR, and mass spectrometry. Below is a summary of the expected data for this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.30 | s | 2H | -CH₂- |
| ~2.45 | s | 3H | N-CH₃ |
| ~1.47 | s | 9H | -C(CH₃)₃ |
| ~1.80 (broad) | s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~171.5 | C=O |
| ~81.0 | -C(CH₃)₃ |
| ~55.0 | -CH₂- |
| ~36.0 | N-CH₃ |
| ~28.0 | -C(CH₃)₃ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 146.1176 |
| [M+Na]⁺ | 168.0995 |
M refers to the molecular formula C₇H₁₅NO₂.
Comparison with Alternative Structures
To confidently assign the structure of this compound, it is crucial to compare its spectral data with that of potential impurities, starting materials, or isomers.
Table 4: Comparative ¹H NMR Data (in CDCl₃)
| Compound | -CH₂- (ppm) | N-CH₃ (ppm) | -C(CH₃)₃ (ppm) | Other Signals (ppm) |
| This compound | ~3.30 (s) | ~2.45 (s) | ~1.47 (s) | ~1.80 (br s, NH) |
| Glycine tert-butyl ester hydrochloride | ~3.75 (s) | - | ~1.50 (s) | ~8.50 (br s, NH₃⁺) |
| N-methylglycine (Sarcosine) | ~3.70 (s) | ~2.75 (s) | - | ~10.5 (br s, COOH) |
Table 5: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | C=O (ppm) | -C(CH₃)₃ (ppm) | -CH₂- (ppm) | N-CH₃ (ppm) | -C(CH₃)₃ (ppm) |
| This compound | ~171.5 | ~81.0 | ~55.0 | ~36.0 | ~28.0 |
| Glycine tert-butyl ester hydrochloride | ~168.0 | ~84.0 | ~41.0 | - | ~28.0 |
| N-methylglycine (Sarcosine) | ~172.0 | - | ~50.0 | ~35.0 | - |
Table 6: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| This compound | C₇H₁₅NO₂ | 145.20 | 146.1176 |
| Glycine tert-butyl ester | C₆H₁₃NO₂ | 131.17 | 132.0968 |
| N-methylglycine | C₃H₇NO₂ | 89.09 | 90.0549 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
4.2. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.
-
ESI-MS Acquisition (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: 50-500 m/z.
-
-
Data Analysis: The accurate mass of the protonated molecule [M+H]⁺ is determined and compared with the calculated theoretical mass.
Workflow for Structure Confirmation
The logical flow for confirming the structure of this compound is outlined below.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
This guide provides the necessary data and protocols to confidently identify and characterize this compound, distinguishing it from potential impurities and related compounds. Adherence to these guidelines will ensure the quality and reliability of research and development outcomes.
A Head-to-Head Comparison of Fmoc-Sar-OH and Tert-butyl 2-(methylamino)acetate in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of N-methylated peptides, the choice of building blocks is critical for efficiency, purity, and overall success. This guide provides a detailed head-to-head comparison of two potential precursors for incorporating sarcosine (B1681465) (N-methylglycine) into a peptide sequence: the pre-formed, protected building block Fmoc-Sar-OH, and the basic chemical intermediate Tert-butyl 2-(methylamino)acetate.
While Fmoc-Sar-OH is a commercially available and widely used reagent in solid-phase peptide synthesis (SPPS), this compound represents a more fundamental starting material that requires chemical modification prior to its use in peptide synthesis. This comparison will elucidate the practical implications of these two approaches, focusing on their respective workflows, potential challenges, and overall performance.
At a Glance: Key Differences
| Feature | Fmoc-Sar-OH | This compound |
| Readiness for SPPS | Ready-to-use | Requires multi-step preparation |
| Protection Scheme | Pre-protected (Fmoc and free acid) | Unprotected |
| Typical Workflow | Direct coupling in standard Fmoc-SPPS | 1. Fmoc protection of the amine2. Saponification of the tert-butyl ester3. Coupling in Fmoc-SPPS |
| Process Efficiency | High | Lower, due to additional synthetic steps |
| Potential for Side Reactions | Low | Higher, due to extra chemical manipulations |
| Cost-effectiveness | Higher initial cost per gram | Lower initial cost, but additional reagent and labor costs |
Performance Comparison: A Tale of Two Synthetic Strategies
The incorporation of N-methylated amino acids like sarcosine can be challenging due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies.[1][2] The choice of starting material significantly impacts how these challenges are addressed.
Fmoc-Sar-OH: The Direct Approach
Fmoc-Sar-OH is the standard building block for introducing sarcosine in Fmoc-based solid-phase peptide synthesis.[3] Its structure, featuring the base-labile Fmoc protecting group on the nitrogen and a free carboxylic acid, allows for its direct use in the SPPS cycle without any prior chemical modification.
Advantages:
-
Efficiency and Speed: As a ready-to-use reagent, it streamlines the synthesis process, saving significant time and labor.
-
High Purity and Predictability: Commercially available Fmoc-Sar-OH generally has high purity, which translates to more predictable coupling outcomes and a cleaner final peptide product.[4]
-
Reduced Side Reactions: By avoiding extra synthetic steps, the risk of side reactions and the introduction of impurities is minimized.[]
Challenges:
-
Coupling of the Subsequent Amino Acid: The primary challenge lies in the coupling of the next amino acid onto the N-methylated amine of the incorporated sarcosine residue. This step is often sluggish due to steric hindrance and may require specialized coupling reagents and longer reaction times.[2][6]
This compound: The Indirect, Multi-Step Approach
This compound is a simple ester of sarcosine and is not directly compatible with Fmoc-SPPS. To be used as a building block, it must first be converted into Fmoc-Sar-OH or a similar suitably protected derivative. This involves a two-step process: Fmoc protection of the secondary amine, followed by the saponification (hydrolysis) of the tert-butyl ester to liberate the carboxylic acid.
Advantages:
-
Lower Initial Cost: As a basic chemical, the initial purchase price of this compound is generally lower than that of Fmoc-Sar-OH.
Challenges:
-
Multi-Step Synthesis: The necessity of a multi-step preparation process significantly increases the overall synthesis time and labor.
-
Potential for Lower Yields and Impurities: Each synthetic step (Fmoc protection and saponification) will have an associated yield, leading to a lower overall yield of the final building block. Furthermore, purification is required after each step to remove byproducts and unreacted starting materials, which can be challenging and may introduce impurities that can affect the subsequent peptide synthesis.
-
Compatibility Issues: The conditions required for the saponification of the tert-butyl ester must be carefully chosen to avoid premature cleavage of the Fmoc group.[7]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Sar-OH in Fmoc-SPPS
This protocol outlines the direct incorporation of Fmoc-Sar-OH into a peptide chain on a solid support.
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation of Fmoc-Sar-OH: In a separate vessel, Fmoc-Sar-OH (3-5 equivalents) is pre-activated with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. For sterically hindered couplings involving N-methylated amino acids, more potent coupling reagents like HATU or PyAOP may be employed.[2][8]
-
Coupling Reaction: The activated Fmoc-Sar-OH solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature. Microwave-assisted coupling can also be employed to enhance efficiency.[1]
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of sarcosine) or a chloranil (B122849) test.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine (B6355638) in DMF to expose the N-methyl amine for the next coupling cycle.
Protocol 2: Hypothetical Preparation and Use of this compound
This protocol describes the necessary steps to convert this compound into a usable building block for Fmoc-SPPS.
Step 1: Fmoc Protection of this compound
-
Reaction Setup: this compound is dissolved in a suitable solvent system, such as aqueous sodium bicarbonate and 1,4-dioxane.
-
Addition of Fmoc Reagent: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) is added portion-wise to the solution at room temperature.
-
Reaction and Workup: The reaction is stirred overnight. The organic solvent is removed under reduced pressure, and the aqueous phase is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude Fmoc-Sar-OtBu.
-
Purification: The crude product is purified by column chromatography to obtain pure Fmoc-Sar-OtBu.
Step 2: Saponification of Fmoc-Sar-OtBu
-
Reaction Setup: The purified Fmoc-Sar-OtBu is dissolved in a suitable solvent.
-
Hydrolysis: A mild hydrolytic agent is used to cleave the tert-butyl ester without affecting the Fmoc group. This can be challenging, as the Fmoc group is base-labile. Conditions using reagents like calcium(II) iodide have been explored for the mild hydrolysis of amino acid esters.[7]
-
Workup and Purification: After the reaction is complete, an acidic workup is performed to protonate the carboxylic acid. The product is then extracted, dried, and purified to yield Fmoc-Sar-OH.
Step 3: Coupling in SPPS
The resulting Fmoc-Sar-OH can then be used in SPPS as described in Protocol 1.
Visualizing the Workflows
The following diagrams illustrate the stark difference in the synthetic pathways.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Methylated Peptides in Automated Synthesizers: Building Block vs. On-Resin Methylation Strategies
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a crucial strategy for enhancing their therapeutic properties. This guide provides a comprehensive comparison of two primary methodologies for synthesizing N-methylated peptides in automated synthesizers: the use of pre-synthesized N-methylated amino acid building blocks, such as Fmoc-N-methyl-amino acids (conceptually similar to the application of Tert-butyl 2-(methylamino)acetate in Boc chemistry), and on-resin N-methylation techniques.
N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, can significantly improve a peptide's pharmacokinetic profile by increasing its metabolic stability against proteases and enhancing cell permeability.[1][2] However, the steric hindrance introduced by the N-methyl group poses challenges during solid-phase peptide synthesis (SPPS), often leading to lower coupling yields and requiring optimized protocols.[3] This guide presents a detailed analysis of the two main approaches to address this challenge, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison: Building Block vs. On-Resin Methylation
The choice between using pre-synthesized N-methylated amino acid monomers and performing methylation directly on the resin-bound peptide involves a trade-off between convenience, cost, and the specific requirements of the peptide sequence. While the use of building blocks is more straightforward, on-resin methods offer greater flexibility.
| Strategy | Method | Peptide Sequence/Residue | Coupling Reagent | Reported Crude Purity (%) | Reported Yield (%) | Reference |
| Building Block | Standard Fmoc-SPPS | H-HwAWfK-NH2 (contains D-Trp(Boc) and D-Phe) | HCTU | High (not specified quantitatively) | High (not specified quantitatively) | [4] |
| Building Block | Standard Fmoc-SPPS | hoshinoamide A fragment | HCTU | Low (<10% for N-Me coupling) | Low (<10% for N-Me coupling) | [5] |
| On-Resin Methylation | Fukuyama-Mitsunobu | Model enkephalin analogs | Not specified | High | High | [] |
| On-Resin Methylation | Direct Alkylation | N-methyl scan of bioactive peptides | COMU | High (not specified quantitatively) | High (not specified quantitatively) | [7] |
| On-Resin Methylation | Biron-Kessler (variant) | Fmoc-N-Me-Thr(tBu)-OH & Fmoc-N-Me-βAla-OH | - | >90 | >70 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to implement these techniques in their laboratories.
Protocol 1: Automated Synthesis using Fmoc-N-Methyl-Amino Acid Building Blocks
This protocol outlines a general procedure for the incorporation of a pre-synthesized Fmoc-N-methyl-amino acid into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-N-methyl-amino acid
-
Rink Amide resin (or other suitable solid support)
-
Automated peptide synthesizer
-
Coupling reagent solution (e.g., 0.5 M HATU in DMF)
-
Base solution (e.g., 1 M DIPEA in NMP)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF within the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Coupling: The Fmoc-N-methyl-amino acid is pre-activated with HATU and DIPEA and then coupled to the deprotected N-terminus of the growing peptide chain. Due to steric hindrance, extended coupling times or double coupling may be necessary.[3]
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried. The peptide is then purified by reverse-phase HPLC.
Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction
This protocol describes a two-step on-resin N-methylation method.[9]
Materials:
-
Resin-bound peptide
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-collidine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Solvents (DMF, THF, DCM)
-
Deprotection solution for o-NBS group (e.g., β-mercaptoethanol and DBU in DMF)
Procedure:
-
Nosylation: The resin-bound peptide is treated with o-NBS-Cl and a hindered base like collidine in DMF to protect the backbone amide nitrogen.
-
Washing: The resin is washed with DMF and DCM.
-
Mitsunobu Reaction: The nosylated peptide is then subjected to a Mitsunobu reaction with PPh3, DIAD (or DEAD), and methanol in THF to introduce the methyl group.
-
Washing: The resin is washed with THF and DMF.
-
Nosyl Deprotection: The o-NBS protecting group is removed by treatment with a solution of β-mercaptoethanol and DBU in DMF.
-
Washing: The resin is thoroughly washed with DMF and DCM. The peptide is now N-methylated at the desired position and can be further elongated or cleaved from the resin.
Mandatory Visualizations
To better illustrate the experimental workflows, the following diagrams are provided.
Caption: Automated synthesis workflow for N-methylated peptides using building blocks.
Caption: Workflow for on-resin N-methylation via the Fukuyama-Mitsunobu reaction.
Conclusion
The synthesis of N-methylated peptides is a powerful tool in drug discovery, and automated synthesizers have streamlined this process. The choice between using pre-synthesized building blocks and performing on-resin methylation depends on various factors, including the specific peptide sequence, cost considerations, and desired flexibility. While the building block approach is more direct, on-resin methods provide the ability to introduce N-methylation at any desired position without the need for custom-synthesized monomers. For successful synthesis, particularly when dealing with the steric hindrance of N-methylated residues, the use of highly efficient coupling reagents like HATU is recommended.[3][10] The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize N-methylated peptides and explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Use of Tert-butyl 2-(methylamino)acetate Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, particularly those containing N-methylated amino acids, the choice of building blocks is critical to achieving high yields and purity. This guide provides an objective comparison of tert-butyl protected N-methylglycine (sarcosine), specifically in its Fmoc- and Boc-protected forms (Fmoc-Sar-OtBu and Boc-Sar-OtBu), with their free acid counterparts (Fmoc-Sar-OH and Boc-Sar-OH). This comparison is supported by experimental data and established protocols to aid in the selection of the optimal synthetic strategy.
N-methylated amino acids, such as sarcosine (B1681465), are of significant interest in medicinal chemistry as they can enhance the pharmacokinetic properties of peptides, including metabolic stability and cell permeability. However, their incorporation into peptide chains is often challenging due to the steric hindrance at the N-terminus, which can impede coupling reactions. The protection of the C-terminal carboxyl group as a tert-butyl ester is a common strategy to improve solubility and handling of the amino acid derivative.
Performance Comparison: Tert-butyl Ester vs. Free Acid of N-methylglycine Derivatives
The primary trade-off in choosing between the tert-butyl ester and the free acid form of protected sarcosine lies in the balance between improved physical properties and the complexity of the synthetic workflow.
| Parameter | Tert-butyl Ester Protected (e.g., Fmoc-Sar-OtBu) | Free Acid (e.g., Fmoc-Sar-OH) | Key Advantage |
| Solubility | Generally higher in common organic solvents used in SPPS (e.g., DMF, NMP).[1][] | Can have lower solubility, potentially leading to aggregation and incomplete reactions, especially in hydrophobic sequences.[3] | Tert-butyl Ester : Improved handling and reaction conditions. |
| Coupling Efficiency | Requires a separate deprotection step to liberate the carboxyl group before it can be activated for coupling. This can add complexity to the synthesis. | The free carboxyl group is readily available for activation and coupling. | Free Acid : More direct use in coupling reactions. |
| Side Reactions | The tert-butyl ester can help to minimize certain side reactions associated with the free carboxyl group during handling and storage. | The free acid, once activated, can be more prone to side reactions if not immediately and efficiently coupled. | Tert-butyl Ester : Potentially higher stability of the building block. |
| Deprotection | Requires an additional acid-labile deprotection step (e.g., with TFA) to remove the tert-butyl group, which is typically performed at the end of the synthesis along with side-chain deprotection.[4] | No additional deprotection step is required for the C-terminus. | Free Acid : Simpler overall deprotection scheme. |
| Cost-Effectiveness | Generally more expensive due to the additional synthetic step required for esterification.[1] | Typically more cost-effective as the synthesis is more straightforward.[5] | Free Acid : Lower cost of starting material. |
Experimental Protocols
The successful incorporation of N-methylated amino acids is highly dependent on the choice of coupling reagent and reaction conditions to overcome steric hindrance.
Protocol 1: Coupling of Fmoc-Sar-OH using HATU
This protocol describes a standard method for coupling a free acid N-methylated amino acid onto a solid-phase resin.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Sar-OH (3 equivalents)
-
HATU (2.9 equivalents)[6]
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)[6]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: The resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Activation Mixture: In a separate vessel, Fmoc-Sar-OH is dissolved in DMF. HATU and DIPEA are added to the solution. The mixture is allowed to pre-activate for 2-5 minutes.[7]
-
Coupling Reaction: The activated amino acid solution is added to the resin. The reaction is agitated at room temperature for 1-2 hours.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test (though less reliable for secondary amines) or the bromophenol blue test.[6]
Protocol 2: On-Resin Deprotection and Subsequent Coupling of a Peptide Segment to a Sarcosine Residue Derived from Fmoc-Sar-OtBu
This protocol outlines the steps following the incorporation of Fmoc-Sar-OtBu into a peptide chain, focusing on the deprotection of the Fmoc group and the subsequent coupling of the next amino acid.
Materials:
-
Peptide-resin terminating with Fmoc-Sar-OtBu
-
20% Piperidine (B6355638) in DMF
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
Procedure:
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the sarcosine residue. The process is repeated once.
-
Washing: The resin is washed thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Next Amino Acid Coupling: The subsequent Fmoc-protected amino acid is activated using HBTU/HOBt and DIPEA in DMF and then added to the resin with the deprotected N-methyl amine.
-
Reaction and Monitoring: The coupling reaction is allowed to proceed for 1-2 hours and monitored for completion.
Mandatory Visualizations
Signaling Pathway
Figure 1. NGR Motif Signaling Pathway.
N-methylglycine can be incorporated into tumor-homing peptides like those containing the asparagine-glycine-arginine (NGR) motif. These peptides target aminopeptidase (B13392206) N (CD13) on tumor cells. N-methylation of the glycine (B1666218) residue can prevent the deamidation of the adjacent asparagine, a reaction that can otherwise lead to a switch in receptor binding to integrins.[8]
Experimental Workflow
Figure 2. SPPS Workflow for N-methylated Amino Acids.
Conclusion
The choice between tert-butyl protected and free acid forms of N-methylglycine derivatives depends on the specific requirements of the peptide synthesis. For sequences prone to aggregation or with poor solubility, the use of tert-butyl protected derivatives like Fmoc-Sar-OtBu can be advantageous, despite the need for an additional deprotection step. For more straightforward syntheses where cost and step-economy are priorities, the free acid form, Fmoc-Sar-OH, is a viable option, provided that optimized coupling conditions are employed to overcome steric hindrance. The use of highly efficient coupling reagents such as HATU is recommended for all N-methylated amino acid incorporations to ensure high yields and minimize side reactions.
References
- 1. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. pnas.org [pnas.org]
- 8. Glycine N-methylation in NGR-Tagged Nanocarriers Prevents Isoaspartate formation and Integrin Binding without Impairing CD13 Recognition and Tumor Homing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl 2-(methylamino)acetate: A Step-by-Step Guide
For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of tert-butyl 2-(methylamino)acetate (CAS No. 5616-81-9), a flammable and potentially irritating compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
This guide is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling or disposing of this chemical.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
| Hazard Class | Hazard Statement |
| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapor |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Flame-retardant lab coat
-
Chemical safety goggles and a face shield
-
Solvent-resistant gloves (e.g., nitrile)
-
Closed-toe shoes
All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to minimize risks. The following workflow outlines the necessary steps from initial preparation to final waste hand-off.
Safeguarding Your Research: A Guide to Handling Tert-butyl 2-(methylamino)acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tert-butyl 2-(methylamino)acetate, offering procedural, step-by-step guidance to foster a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards is critical in selecting the appropriate PPE for handling this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet EU EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary for splash hazards. | To protect against potential eye irritation or serious eye damage from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use. Dispose of contaminated gloves properly. | To prevent skin contact, which may cause skin irritation. |
| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes and long pants are mandatory. | To protect skin and clothing from splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. | To prevent inhalation, which may cause respiratory irritation. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for minimizing risks associated with this compound.
Handling Procedures
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
-
Handling :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.[3]
-
Decontaminate all work surfaces.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Storage Plan
| Storage Condition | Requirement |
| Temperature | Store in a cool, dry place. |
| Atmosphere | Store under an inert atmosphere. |
| Container | Keep in a tightly sealed, original container.[2][3] |
| Incompatibilities | Store away from strong oxidizing agents. |
Disposal Plan
-
Waste Identification :
-
This compound and its empty containers should be treated as hazardous waste.
-
-
Collection :
-
Collect waste in a designated, properly labeled, and sealed container.
-
-
Disposal :
-
Dispose of the chemical waste through a licensed professional waste disposal service.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Spill Response
The following workflow outlines the steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
